molecular formula C17H16Cl2N2O2 B1675253 Loviride CAS No. 147362-57-0

Loviride

Cat. No.: B1675253
CAS No.: 147362-57-0
M. Wt: 351.2 g/mol
InChI Key: CJPLEFFCVDQQFZ-UHFFFAOYSA-N
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Description

Loviride is an organic molecular entity.
structure given in first source;  inhibits virion and recombinant HIV-1 reverse transcriptase

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLEFFCVDQQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869958
Record name Loviride
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Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147362-57-0
Record name Loviride
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URL https://commonchemistry.cas.org/detail?cas_rn=147362-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loviride [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loviride
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Record name LOVIRIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Loviride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride (R 89439) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Although it showed potent in vitro activity against wild-type HIV-1, its clinical development was halted due to limited potency and a low genetic barrier to resistance. This guide provides a detailed examination of this compound's mechanism of action, the molecular basis of its inhibitory activity, mechanisms of resistance, and relevant experimental protocols.

Core Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[2][4] This binding induces a conformational change in the enzyme, which distorts the positions of the catalytic residues (the "thumb" and "finger" domains) and limits their mobility. This allosteric inhibition ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, thereby halting the viral replication cycle.[2]

Quantitative Efficacy Data

The in vitro inhibitory activity of this compound against HIV-1 has been evaluated in various cell-based and enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

ParameterVirus StrainCell LineValue (µM)Reference
IC50HIV-1-0.3[1][3]
IC50Wild-TypeRecombinant Virus0.0165 - 0.065[2]
EC50HIV-1 (IIIB)MT-40.01[1]

Table 2: Activity of this compound against Other Retroviruses

VirusStrainCell LineEC50 (µM)Reference
HIV-2RODMT-485.5[1]
HIV-2EHOMT-47.4[1]
SIVmac251MT-411.4[1]
SIVagm3MT-428.5[1]
SIVmndGB1MT-457.0[1]

Table 3: Impact of Resistance Mutations on this compound Activity

Mutation(s)Fold ResistanceIC50 (µM)Reference
Y181C562-[2]
K103N + K238T2,98349.23[2]

Molecular Interactions and Binding Site

The binding of this compound to the NNRTI binding pocket of HIV-1 RT is characterized by a network of hydrophobic and hydrogen-bonding interactions. A pivotal study determined the crystal structure of the K103N mutant of HIV-1 RT in complex with this compound, providing detailed insights into its binding mode.[4] The following diagram illustrates these interactions.

Loviride_Binding cluster_RT HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) Tyr181 Tyr181 Tyr188 Tyr188 Trp229 Trp229 Pro236 Pro236 Leu100 Leu100 Lys101 Lys101 Val106 Val106 Val179 Val179 Gly231 Gly231 This compound This compound This compound->Tyr181 π-π stacking This compound->Tyr188 π-π stacking This compound->Trp229 Hydrophobic This compound->Pro236 Hydrophobic This compound->Leu100 Hydrophobic This compound->Lys101 Hydrogen Bond This compound->Val106 Hydrophobic This compound->Val179 Hydrophobic

Binding of this compound to the NNRTI pocket of HIV-1 RT.

Mechanisms of Resistance

A significant limitation of this compound and other NNRTIs is the rapid development of drug resistance.[5] Resistance is primarily conferred by single amino acid substitutions within or near the NNRTI binding pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or by altering the electrostatic environment of the pocket.

The most common mutation associated with this compound resistance is K103N.[2][5] This mutation introduces an asparagine residue that can form a hydrogen bond network with other residues, such as Tyr188, stabilizing a "closed" conformation of the binding pocket that hinders inhibitor entry.[4] Other notable resistance mutations include Y181C, which directly impacts the binding of many NNRTIs, and combinations of mutations that can lead to high-level resistance.[2]

Resistance_Development cluster_WT Wild-Type HIV-1 RT cluster_Mutant Resistant HIV-1 RT (e.g., K103N) WT_RT Open NNRTI Binding Pocket Loviride_binds This compound Binds WT_RT->Loviride_binds Mutant_RT Closed/Altered Binding Pocket WT_RT->Mutant_RT Drug Pressure & Random Mutation Inhibition Inhibition of Replication Loviride_binds->Inhibition Loviride_no_bind This compound Binding Reduced Mutant_RT->Loviride_no_bind Replication Viral Replication Continues Loviride_no_bind->Replication

Development of this compound resistance through mutation.

Experimental Protocols

The following section details a representative protocol for determining the in vitro efficacy of this compound against HIV-1 RT.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the reaction buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Enzyme and Inhibitor Incubation: Add the diluted this compound or DMSO (for control) to the reaction mixture, followed by the addition of recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow start Start dilution Prepare this compound Serial Dilutions start->dilution incubation Add this compound & HIV-1 RT, Incubate at 37°C dilution->incubation reaction_mix Prepare Reaction Mix (Buffer, Template, [3H]-dTTP) reaction_mix->incubation termination Terminate Reaction with cold TCA incubation->termination filtration Precipitate & Filter DNA termination->filtration counting Scintillation Counting filtration->counting analysis Calculate % Inhibition and IC50 counting->analysis end End analysis->end

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

This compound exemplifies the potent and specific inhibitory activity that can be achieved with NNRTIs against HIV-1 RT. Its mechanism of allosteric inhibition provides a clear rationale for its antiviral effect. However, the clinical utility of this compound was ultimately hampered by its modest in vivo potency and the rapid emergence of drug-resistant viral strains. The study of this compound and its interactions with HIV-1 RT has nonetheless contributed significantly to our understanding of NNRTI resistance and has informed the development of subsequent generations of more robust NNRTIs. For drug development professionals, the story of this compound serves as a valuable case study in the challenges of overcoming antiviral drug resistance.

References

Loviride: A Technical History of a Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride (R 89439) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed by Janssen Pharmaceutica in the 1990s as a potential therapeutic agent for HIV-1 infection. As a member of the α-anilinophenylacetamide (α-APA) class of compounds, this compound demonstrated potent in vitro activity against wild-type HIV-1 and some NNRTI-resistant strains. However, its development was ultimately discontinued following Phase III clinical trials due to insufficient potency. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its mechanism of action, synthesis, preclinical and clinical data, and the emergence of drug resistance.

Discovery and Rationale

The discovery of this compound was part of a broader effort in the late 1980s and early 1990s to identify non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA chain, NNRTIs bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that allosterically inhibits its function. This distinct mechanism of action offered the potential for combination therapy with NRTIs and a different resistance profile. Janssen's research program focused on the α-APA chemical series, which led to the identification of this compound as a promising lead candidate.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a specific, allosteric pocket on the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains, thereby inhibiting the polymerase activity of RT. A critical aspect of this compound's interaction with the NNRTI binding pocket is the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues.

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cluster_HIV_Replication HIV Replication Cycle cluster_Loviride_Action This compound Mechanism of Action HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Entry Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion This compound This compound This compound->Reverse Transcription Inhibits NNRTI Binding Pocket NNRTI Binding Pocket This compound->NNRTI Binding Pocket Binds to HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase->Reverse Transcription NNRTI Binding Pocket->HIV-1 Reverse Transcriptase Part of

Caption: Mechanism of this compound action on the HIV replication cycle.

Chemical Synthesis

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2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Intermediate_1 α-Amino Nitrile 2,6-Dichlorobenzaldehyde->Intermediate_1 + KCN, NH4Cl Intermediate_2 α-Amino Acid Intermediate_1->Intermediate_2 Hydrolysis Intermediate_3 α-Amino Acyl Chloride Intermediate_2->Intermediate_3 + SOCl2 This compound This compound Intermediate_3->this compound + 2-Amino-4-methylacetophenone

Caption: Plausible synthetic pathway for this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent activity against laboratory strains of HIV-1 in various cell lines. The 50% inhibitory concentration (IC50) for reverse transcriptase from HIV-1 was 0.3 µM.[2] In cell-based assays, the 50% effective concentration (EC50) against HIV-1 (IIIB) replication in MT-4 cells was 0.01 µM.[2] this compound also showed activity against HIV-2 and Simian Immunodeficiency Virus (SIV), although with lower potency.[2]

Table 1: In Vitro Activity of this compound Against HIV and SIV Strains

Virus StrainCell LineAssay EndpointEC50 (µM)
HIV-1 (IIIB)MT-4Cytopathic Effect0.01
HIV-2 (ROD)MT-4Cytopathic Effect85.5
HIV-2 (EHO)MT-4Cytopathic Effect7.4
SIV (mac251)MT-4Cytopathic Effect11.4
SIV (agm3)MT-4Cytopathic Effect28.5
SIV (mndGB1)MT-4Cytopathic Effect57.0
Resistance Profile

A significant challenge with NNRTIs is the rapid emergence of drug resistance. For this compound, the most prominent mutation observed both in vitro and in clinical trials was the K103N substitution in the reverse transcriptase enzyme.[3] This single amino acid change confers high-level resistance to this compound and cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively published. However, as with all drug candidates, it would have undergone a standard battery of in vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in animal models before proceeding to human trials.

Clinical Development

This compound progressed to Phase III clinical trials, with the two most notable studies being the CAESAR and AVANTI trials.

The CAESAR Trial

The CAESAR (Canada, Australia, Europe, South Africa) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the clinical benefit of adding lamivudine, with or without this compound, to a background regimen of zidovudine-containing therapy in HIV-1 infected patients with CD4 counts between 25 and 250 cells/mm³.

Experimental Protocol: CAESAR Trial

  • Objective: To assess the efficacy and safety of adding lamivudine or lamivudine plus this compound to existing zidovudine-based antiretroviral therapy.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: 1840 HIV-1 infected patients with CD4 counts of 25-250 cells/µL who were on zidovudine monotherapy or a combination of zidovudine with didanosine or zalcitabine.

  • Treatment Arms:

    • Placebo + background therapy.

    • Lamivudine (150 mg twice daily) + background therapy.

    • Lamivudine (150 mg twice daily) + this compound (100 mg three times daily) + background therapy.

  • Primary Endpoint: Progression to a new AIDS-defining illness or death.

The trial was terminated prematurely after an interim analysis showed a significant reduction in disease progression and death in the arms containing lamivudine. While the addition of this compound to the lamivudine and zidovudine combination did not show a significant additional benefit over the two-drug regimen in terms of the primary endpoint, the study was not powered to detect such a difference.

Table 2: Key Results of the CAESAR Trial

Treatment ArmNumber of PatientsProgression to AIDS or Death (%)
Placebo47120
Lamivudine9079
Lamivudine + this compound4629
The AVANTI Trial

The AVANTI 1 trial was a randomized, double-blind study that compared the efficacy and safety of zidovudine plus lamivudine versus zidovudine plus lamivudine plus this compound in antiretroviral-naive HIV-infected patients.

Experimental Protocol: AVANTI 1 Trial

  • Objective: To evaluate the efficacy and safety of adding this compound to a dual nucleoside regimen in treatment-naive patients.

  • Study Design: Randomized, double-blind.

  • Patient Population: Antiretroviral-naive HIV-infected patients.

  • Treatment Arms:

    • Zidovudine + Lamivudine.

    • Zidovudine + Lamivudine + this compound.

  • Primary Endpoint: Not explicitly detailed in available public records, but likely related to virological suppression (HIV-1 RNA levels).

Discontinuation of Development

The development of this compound was officially discontinued in the late 1990s. The primary reason for this decision was its poor potency compared to other available antiretroviral agents.[4] The modest clinical benefit observed in the Phase III trials did not outweigh the risk of selecting for NNRTI cross-resistant virus, particularly the K103N mutation, which could compromise future treatment options for patients.

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cluster_reasons Reasons for Discontinuation Discovery (α-APA series) Discovery (α-APA series) Preclinical Development Preclinical Development Discovery (α-APA series)->Preclinical Development Phase I/II Trials Phase I/II Trials Preclinical Development->Phase I/II Trials Phase III Trials (CAESAR, AVANTI) Phase III Trials (CAESAR, AVANTI) Phase I/II Trials->Phase III Trials (CAESAR, AVANTI) Discontinuation Discontinuation Phase III Trials (CAESAR, AVANTI)->Discontinuation Poor Potency Poor Potency Poor Potency->Discontinuation K103N Resistance K103N Resistance K103N Resistance->Discontinuation Lack of Significant\nAdditional Benefit Lack of Significant Additional Benefit Lack of Significant\nAdditional Benefit->Discontinuation

Caption: this compound development and discontinuation timeline.

Conclusion

The story of this compound's discovery and development provides valuable insights into the challenges of antiretroviral drug development. While it showed initial promise as a potent NNRTI, its clinical efficacy was ultimately deemed insufficient, particularly in the context of a rapidly evolving landscape of HIV therapeutics. The experience with this compound underscored the importance of high potency and a robust resistance profile for new antiretroviral agents. Although it never reached the market, the research into this compound and other early NNRTIs contributed significantly to our understanding of HIV reverse transcriptase and the principles of combination antiretroviral therapy.

References

Loviride's Target Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Loviride. It includes a detailed examination of its mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its activity.

Introduction

This compound is an antiviral drug that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the NNRTI class of antiretroviral drugs, its primary therapeutic effect is achieved through the specific inhibition of a critical viral enzyme, thereby disrupting the HIV-1 replication cycle.

Primary Target Protein: HIV-1 Reverse Transcriptase

The designated target protein for this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme is essential for the replication of HIV-1, as it is responsible for the conversion of the single-stranded viral RNA genome into double-stranded proviral DNA. This proviral DNA is then integrated into the host cell's genome, allowing for the production of new viral particles.

This compound is a non-competitive inhibitor of HIV-1 RT. It binds to an allosteric site on the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits its DNA polymerase activity.

Quantitative Pharmacological Data

The inhibitory activity of this compound against HIV-1 RT and its antiviral efficacy in cell culture have been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

Parameter Virus/Enzyme Value Fold Resistance
IC50 Recombinant HIV-1 RT (Wild-Type)0.3 µM-
EC50 HIV-1 (IIIB) in MT-4 cells0.01 µM-
EC50 HIV-1 with K103N mutation9.28 µM~928
EC50 HIV-1 with Y181C mutation9.28 µM560[1]
EC50 HIV-2 (ROD) in MT-4 cells85.5 µM-
EC50 HIV-2 (EHO) in MT-4 cells7.4 µM-
EC50 SIV (mac251) in MT-4 cells11.4 µM-
EC50 SIV (agm3) in MT-4 cells28.5 µM-
EC50 SIV (mndGB1) in MT-4 cells57.0 µM-

Note: Fold resistance is calculated relative to the wild-type strain. Data is compiled from multiple sources and may vary depending on the specific experimental conditions.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT heterodimer. This binding pocket is located approximately 10 Å from the catalytic site. The binding of this compound to this allosteric site induces significant conformational changes in the enzyme, particularly in the "thumb" and "fingers" subdomains. These structural alterations disrupt the precise positioning of the DNA primer-template complex and the incoming deoxynucleotide triphosphates (dNTPs) at the catalytic site, thereby halting DNA synthesis. The K103N and Y181C mutations, commonly associated with NNRTI resistance, are located within or near this binding pocket and sterically hinder or alter the chemical interactions necessary for this compound binding, leading to reduced inhibitory activity[1][2].

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_inactive Inactive RT RT_active Active RT (RNA -> DNA) RT_inactive->RT_active Viral RNA & dNTPs RT_inhibited Inhibited RT (Conformationally Changed) RT_active->RT_inhibited Induces Conformational Change This compound This compound (NNRTI) This compound->RT_active Binds to Allosteric Site

Mechanism of this compound Inhibition of HIV-1 RT.

Experimental Protocols

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), and unlabeled dNTPs.

  • Add the diluted this compound or DMSO (vehicle control) to the respective tubes.

  • Initiate the reaction by adding HIV-1 RT and the labeled dNTP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the newly synthesized DNA on ice.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated labeled dNTPs.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - HIV-1 RT - Template-Primer - Labeled dNTPs - this compound dilutions start->prepare_reagents reaction_setup Set up Reaction Mixture: - Buffer, Template-Primer, dNTPs - Add this compound or DMSO prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: Add HIV-1 RT and labeled dNTP reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction with TCA incubation->stop_reaction precipitate_dna Precipitate DNA on Ice stop_reaction->precipitate_dna filter_dna Filter and Wash DNA precipitate_dna->filter_dna measure_radioactivity Measure Radioactivity filter_dna->measure_radioactivity analyze_data Calculate % Inhibition and IC50 measure_radioactivity->analyze_data end End analyze_data->end

Workflow for HIV-1 RT Inhibition Assay.
Cell-Based Assay: Anti-HIV-1 Activity in MT-4 Cells

This protocol describes a method to determine the antiviral activity of this compound in a human T-cell line (MT-4) susceptible to HIV-1 infection, using the MTT assay to measure cell viability.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the wells containing the MT-4 cells. Include wells with cells and medium only (cell control) and cells with DMSO (vehicle control).

  • Infect the cells with a standardized amount of HIV-1 stock. Leave some wells uninfected (mock-infected control).

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effect to become apparent (e.g., 4-5 days).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell protection for each this compound concentration relative to the infected and uninfected controls.

  • Determine the EC50 value, which is the concentration of this compound that protects 50% of the cells from the viral cytopathic effect.

Cell_Based_Assay_Workflow start Start plate_cells Plate MT-4 Cells start->plate_cells add_drug Add this compound Dilutions plate_cells->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubation Incubate for 4-5 Days infect_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate % Protection and EC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for MT-4 Cell-Based Antiviral Assay.

Conclusion

This compound's primary molecular target is the HIV-1 reverse transcriptase enzyme. By binding to a specific allosteric site, it induces conformational changes that inhibit the enzyme's function, thereby preventing viral replication. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on NNRTIs and other antiretroviral agents. The emergence of drug-resistant strains, such as those with K103N and Y181C mutations, underscores the importance of continued research into the structural and mechanistic details of drug-target interactions to develop more robust and effective therapies.

References

Loviride's Antiviral Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). As an NNRTI, its mechanism of action involves the allosteric inhibition of the viral reverse transcriptase (RT) enzyme, a critical component for the replication of retroviruses. This technical guide provides an in-depth overview of this compound's antiviral spectrum, focusing on its activity against various viral strains, the development of resistance, and the experimental methodologies used for its characterization.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified using various in vitro assays, primarily determining its 50% inhibitory concentration (IC50) against the HIV-1 reverse transcriptase enzyme and its 50% effective concentration (EC50) in cell-based assays.

Table 1: In Vitro Activity of this compound against HIV-1 Reverse Transcriptase
ParameterValue (µM)
IC50 (HIV-1 RT)0.3[1]
Table 2: Antiviral Activity of this compound against Different HIV and SIV Strains in Cell Culture
Virus StrainCell LineParameterValue (µM)
HIV-1 (IIIB)MT-4EC500.01[1]
HIV-2 (ROD)MT-4EC5085.5[1]
HIV-2 (EHO)MT-4EC507.4[1]
SIV (mac251)MT-4EC5011.4[1]
SIV (agm3)MT-4EC5028.5[1]
SIV (mndGB1)MT-4EC5057.0[1]

Resistance Profile

A significant challenge with NNRTIs, including this compound, is the emergence of drug-resistant viral strains. Resistance is primarily associated with specific mutations within the NNRTI binding pocket of the reverse transcriptase enzyme.

Table 3: this compound Activity against NNRTI-Resistant HIV-1 Strains
Mutation(s)Fold Resistance (log10)IC50 (µM)
Wild-type-0.0165 - 0.065[2]
K103N1.12 - 2.00.475 - 1.7026[2]
Y181C~2.759.28[2]
K103N + K238T3.4749.23[2]

The most common mutation conferring resistance to this compound is K103N.[2] The Y181C mutation also results in high-level resistance to this compound.[2] Notably, this compound monotherapy in clinical trials led to a high probability of developing these mutations, which also confer cross-resistance to other NNRTIs like efavirenz and nevirapine.[3]

Experimental Protocols

The characterization of this compound's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Recombinant Virus Assay (Antivirogram®)

This assay is a phenotypic drug susceptibility test that measures the ability of a drug to inhibit the replication of recombinant viruses carrying the reverse transcriptase gene from patient-derived HIV-1.

Methodology:

  • RNA Extraction and PCR Amplification: Viral RNA is extracted from patient plasma samples. The region of the pol gene encoding the reverse transcriptase is then amplified using reverse transcription PCR (RT-PCR) followed by a nested PCR.

  • Homologous Recombination: The amplified patient-derived RT sequences are co-transfected into CD4+ T-cells with a proviral HIV-1 DNA clone that has its own RT gene deleted (e.g., pGEMT3ΔGPRT). Inside the cells, homologous recombination occurs, generating a pool of infectious recombinant viruses that reflect the patient's viral population.[4]

  • Drug Susceptibility Testing:

    • Recombinant virus stocks are harvested and their infectivity is titered.

    • MT4-LTR-EGFP cells, which express green fluorescent protein (GFP) upon HIV infection, are seeded in 384-well plates.[4]

    • Serial dilutions of this compound are added to the wells.

    • A standardized amount of the recombinant virus is then added to each well.

  • Data Analysis:

    • After a set incubation period, the percentage of GFP-expressing cells is quantified by flow cytometry.[5]

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of infected cells against the drug concentration.

    • Resistance is reported as the fold-change in IC50 for the patient-derived virus compared to a wild-type reference virus. A fold-change of ≥4 is typically considered indicative of resistance.[2]

Colorimetric HIV-1 Reverse Transcriptase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology:

  • Reaction Setup:

    • The assay is performed in a 96-well microtiter plate pre-coated with streptavidin.[6]

    • A reaction mixture is prepared containing a template/primer (e.g., poly(A) x oligo(dT)15), digoxigenin (DIG)- and biotin-labeled dUTP, and other dNTPs in a reaction buffer.

    • Purified recombinant HIV-1 RT enzyme is incubated with various concentrations of this compound for 1 hour at 37°C.[6]

  • Reverse Transcription Reaction: The reaction mixture is added to the enzyme-inhibitor mix, and the plate is incubated for 1 hour at 37°C to allow for the synthesis of a DIG- and biotin-labeled DNA strand.

  • Detection:

    • The newly synthesized DNA, labeled with biotin, binds to the streptavidin-coated plate.

    • An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG labels on the DNA.[6]

    • A peroxidase substrate (e.g., ABTS) is added, leading to the development of a colored product.[6]

  • Data Analysis:

    • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405 nm).[6]

    • The absorbance is directly proportional to the RT activity.

    • The IC50 value is determined by plotting the percentage of RT inhibition against the concentration of this compound.

Visualizations

Mechanism of Action of this compound

G RT Reverse Transcriptase ActiveSite Active Site Pocket Allosteric Binding Pocket (Hydrophobic) Inhibition Conformational Change Inhibits Polymerization Pocket->Inhibition DNA Proviral DNA ActiveSite->DNA Polymerization This compound This compound (NNRTI) This compound->Pocket Binds to dNTP dNTPs dNTP->ActiveSite Binds RNA Viral RNA Template RNA->ActiveSite Binds Inhibition->ActiveSite

Caption: Mechanism of this compound Inhibition of HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral Susceptibility Testing

G start Start extract 1. Extract Viral RNA from Patient Sample start->extract end End amplify 2. Amplify RT Gene (RT-PCR & Nested PCR) extract->amplify transfect 3. Co-transfect Cells with RT Amplicon & RT-deleted HIV-1 DNA amplify->transfect recombine 4. Homologous Recombination Generates Recombinant Virus transfect->recombine titer 5. Titer Recombinant Virus Stock recombine->titer infect 8. Infect Cells with Recombinant Virus titer->infect plate_cells 6. Plate Reporter Cells (e.g., MT4-LTR-EGFP) add_drug 7. Add Serial Dilutions of this compound plate_cells->add_drug add_drug->infect incubate 9. Incubate infect->incubate analyze 10. Analyze by Flow Cytometry (Quantify Infected Cells) incubate->analyze calculate 11. Calculate IC50 & Fold Resistance analyze->calculate calculate->end

Caption: Workflow of the Recombinant Virus Assay for Drug Susceptibility.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Loviride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Loviride. It includes detailed experimental methodologies for key assays and visual representations of its mechanism of action and experimental workflows to support further research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the α-anilinophenylacetamide (α-APA) class of compounds.[1] It was investigated for the treatment of HIV-1 infection but did not receive marketing approval due to issues with potency and the development of drug resistance.[2]

Chemical Name: 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide[2][3] CAS Number: 147362-57-0[2][3] Synonyms: R 89439, Loveride[2][3]

The chemical structure of this compound is presented below:

Chemical structure of this compound
Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₆Cl₂N₂O₂[2][3]
Molecular Weight351.23 g/mol [2][3]
AppearanceSolid powder[4]
SolubilitySoluble in DMSO. Moderate solubility in organic solvents and relatively low solubility in water.[4][5]
pKa (Predicted)15.01 ± 0.50[6]
XLogP3-AA (Predicted)4.4[7]

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to an allosteric pocket on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus halting the viral replication process.[3]

HIV_RT_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle cluster_Inhibition Mechanism of this compound Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Template Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Synthesis This compound This compound (NNRTI) NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket This compound->NNRTI_Binding_Pocket Binds to RT HIV-1 Reverse Transcriptase (RT) RT->Reverse_Transcription Catalyzes RT->NNRTI_Binding_Pocket Active_Site RT Active Site RT->Active_Site NNRTI_Binding_Pocket->Active_Site Induces Conformational Change in Active_Site->Reverse_Transcription Inhibits

Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Biological Activity and Resistance

This compound has demonstrated in vitro activity against wild-type HIV-1. However, its clinical development was halted due to insufficient potency and the rapid emergence of drug-resistant viral strains.

Table 2: In Vitro Antiviral Activity of this compound
ParameterVirus StrainCell LineValueReference
IC₅₀HIV-1 Reverse Transcriptase-0.3 µM[1]
EC₅₀HIV-1 (IIIB)MT-40.01 µM[1]
EC₅₀HIV-2 (ROD)MT-485.5 µM[1]
EC₅₀HIV-2 (EHO)MT-47.4 µM[1]
EC₅₀SIV (mac251)MT-411.4 µM[1]
EC₅₀SIV (agm3)MT-428.5 µM[1]
EC₅₀SIV (mndGB1)MT-457.0 µM[1]

The primary mutation associated with this compound resistance is the K103N substitution in the reverse transcriptase enzyme. This mutation reduces the binding affinity of this compound and other NNRTIs to the allosteric pocket, leading to cross-resistance within this drug class.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Scheme:

Loviride_Synthesis Start Starting Materials Aldehyde 2,6-Dichlorobenzaldehyde Start->Aldehyde Amine 2-Amino-4-methylacetophenone Start->Amine Cyanide Sodium Cyanide Start->Cyanide Step1 Step 1: Strecker Reaction Aldehyde->Step1 Amine->Step1 Cyanide->Step1 Intermediate α-Aminonitrile Intermediate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 This compound This compound Step2->this compound

Proposed Synthetic Pathway for this compound.
HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a generic method for determining the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase. Commercially available kits are often used for this purpose.

Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand synthesized by HIV-1 RT using a template/primer. The amount of incorporated label is quantified and is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template/primer (e.g., poly(rA)/oligo(dT))

  • Labeled dNTP (e.g., Digoxigenin-dUTP)

  • Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction buffer

  • Test compound (this compound) and control inhibitor (e.g., Nevirapine)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor.

  • In a microplate, add the reaction buffer, template/primer, and the test compound or control.

  • Add the HIV-1 RT enzyme to each well and incubate to allow for binding.

  • Initiate the reaction by adding the mixture of labeled and unlabeled dNTPs.

  • Incubate the plate to allow for DNA synthesis.

  • Stop the reaction and quantify the amount of incorporated label using a suitable detection method (e.g., ELISA-based colorimetric detection).

  • Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

RT_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagent Mix (Buffer, Template/Primer, Test Compound) Start->Prepare_Reagents Add_Enzyme Add HIV-1 RT Enzyme Prepare_Reagents->Add_Enzyme Incubate_Binding Incubate for Binding Add_Enzyme->Incubate_Binding Initiate_Reaction Initiate Reaction with Labeled & Unlabeled dNTPs Incubate_Binding->Initiate_Reaction Incubate_Synthesis Incubate for DNA Synthesis Initiate_Reaction->Incubate_Synthesis Stop_Reaction Stop Reaction Incubate_Synthesis->Stop_Reaction Quantify Quantify Incorporated Label Stop_Reaction->Quantify Calculate_IC50 Calculate IC₅₀ Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
Antiviral Activity and Cytotoxicity Assay (MTT Assay)

This assay determines the ability of a compound to inhibit the cytopathic effect of HIV in a cell culture and also assesses the compound's toxicity to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MT-4 cells (or other susceptible cell line)

  • HIV-1 viral stock

  • Complete culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Antiviral Assay: a. Seed MT-4 cells in a 96-well plate. b. Add serial dilutions of the test compound. c. Infect the cells with a pre-titered amount of HIV-1. d. Incubate the plate for 5 days.

  • Cytotoxicity Assay: a. Seed MT-4 cells in a separate 96-well plate. b. Add serial dilutions of the test compound (without virus). c. Incubate the plate for 5 days.

  • MTT Staining: a. After the incubation period, add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for both the antiviral and cytotoxicity assays. b. Determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the respective dose-response curves. c. Calculate the Selectivity Index (SI) as CC₅₀/EC₅₀.

MTT_Assay_Workflow cluster_Antiviral Antiviral Assay cluster_Cytotoxicity Cytotoxicity Assay Seed_Cells_AV Seed MT-4 Cells Add_Compound_AV Add Compound Dilutions Seed_Cells_AV->Add_Compound_AV Infect_Cells Infect with HIV-1 Add_Compound_AV->Infect_Cells Incubate_AV Incubate 5 Days Infect_Cells->Incubate_AV MTT_Staining Add MTT & Incubate Incubate_AV->MTT_Staining Seed_Cells_CT Seed MT-4 Cells Add_Compound_CT Add Compound Dilutions Seed_Cells_CT->Add_Compound_CT Incubate_CT Incubate 5 Days Add_Compound_CT->Incubate_CT Incubate_CT->MTT_Staining Solubilize Solubilize Formazan MTT_Staining->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate Calculate EC₅₀, CC₅₀, and SI Read_Absorbance->Calculate End End Calculate->End

Workflow for Antiviral and Cytotoxicity MTT Assay.
Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a drug candidate.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts with semi-permeable membranes

  • Culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (this compound)

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • Add the test compound to the donor chamber (apical for A-B transport, basolateral for B-A transport).

  • At specified time points, collect samples from the receiver chamber.

  • Quantify the concentration of the test compound in the samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Caco2_Permeability_Assay Start Start Seed_Cells Seed Caco-2 Cells on Transwell Inserts Start->Seed_Cells Culture_Cells Culture for 21-25 Days Seed_Cells->Culture_Cells Verify_Monolayer Verify Monolayer Integrity (TEER) Culture_Cells->Verify_Monolayer Prepare_Assay Prepare for Transport Study Verify_Monolayer->Prepare_Assay Add_Compound Add Test Compound to Donor Chamber Prepare_Assay->Add_Compound Sample_Collection Collect Samples from Receiver Chamber at Time Points Add_Compound->Sample_Collection Quantify_Compound Quantify Compound Concentration Sample_Collection->Quantify_Compound Calculate_Papp Calculate Papp (A-B and B-A) Quantify_Compound->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux End End Calculate_Efflux->End

Workflow for Caco-2 Permeability Assay.

References

Early Clinical Trial Data for Loviride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the early clinical trial data for Loviride (R 89439), a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. Although this compound did not receive marketing approval due to limited potency, the data from its clinical development program offer valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.[1] This document summarizes quantitative data from key clinical trials, details experimental protocols, and visualizes the drug's mechanism of action and the workflow of its clinical evaluation.

Executive Summary

This compound is an NNRTI that inhibits the activity of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2][3][4][5][6] It reached Phase II and III clinical trials in the late 1990s, where it was evaluated in combination with other antiretroviral agents.[1] The primary focus of this guide is the data from two pivotal studies: the CAESAR trial and the AVANTI 1 trial. These trials assessed the efficacy and safety of this compound in both treatment-experienced and treatment-naïve HIV-1 infected patients. A significant challenge observed during its clinical development was the emergence of drug resistance, particularly the K103N mutation in the reverse transcriptase enzyme, which confers cross-resistance to other NNRTIs.[1]

Mechanism of Action and Resistance

This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA. This is a non-competitive inhibition mechanism, as the binding site is distinct from the active site of the enzyme.

cluster_0 HIV-1 Replication Cycle cluster_1 This compound Mechanism of Action cluster_2 Resistance Development Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Reverse Transcriptase Reverse Transcriptase Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Viral Assembly & Budding Viral Assembly & Budding Transcription & Translation->Viral Assembly & Budding Viral Proteins & RNA This compound This compound This compound->Reverse Transcriptase Binds to allosteric site Inhibition of DNA Synthesis Inhibition of DNA Synthesis Reverse Transcriptase->Inhibition of DNA Synthesis K103N Mutation K103N Mutation Reverse Transcriptase->K103N Mutation Alters binding pocket Reduced this compound Binding Reduced this compound Binding K103N Mutation->Reduced this compound Binding

Mechanism of Action and Resistance Pathway for this compound

Early Clinical Trial Data

The following sections present the available quantitative data and experimental protocols from the key early clinical trials of this compound.

AVANTI 1 Trial

The AVANTI 1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of adding this compound to a dual-nucleoside reverse transcriptase inhibitor (NRTI) regimen in antiretroviral-naïve HIV-1-infected patients.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: 106 antiretroviral-naïve HIV-1-infected patients.

  • Treatment Arms:

    • Arm 1: Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + Placebo.

    • Arm 2: Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + this compound (100 mg three times daily).

  • Duration: 52 weeks.

  • Primary Endpoints: Change in plasma HIV-1 RNA levels.

  • Secondary Endpoints: Change in CD4+ T-cell counts, safety, and tolerability.

OutcomeZidovudine + Lamivudine (n=53)Zidovudine + Lamivudine + this compound (n=53)p-value
Median CD4 Cell Count Increase at Week 52 (cells/mm³) 701240.06

No quantitative data on viral load reduction was available in the reviewed literature.

Both treatment regimens were reported to be well-tolerated. Specific adverse event data with frequencies were not detailed in the available literature.

CAESAR Trial

The CAESAR (Canada, Australia, Europe, South Africa) trial was a large, randomized, double-blind, placebo-controlled study that investigated the benefit of adding lamivudine, with or without this compound, to existing zidovudine-containing antiretroviral regimens in HIV-1-infected patients with moderate immunodeficiency.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: 1895 HIV-1-infected patients with CD4+ T-cell counts between 25 and 250 cells/mm³.

  • Treatment Arms:

    • Arm 1: Existing Zidovudine-containing regimen + Placebo.

    • Arm 2: Existing Zidovudine-containing regimen + Lamivudine.

    • Arm 3: Existing Zidovudine-containing regimen + Lamivudine + this compound.

  • Primary Endpoint: Progression to a new AIDS-defining event or death.

cluster_0 CAESAR & AVANTI 1 Trial Workflow cluster_caesar CAESAR Trial cluster_avanti AVANTI 1 Trial start Patient Screening (HIV-1 Infected) randomization Randomization start->randomization c_arm1 ZDV-regimen + Placebo randomization->c_arm1 CAESAR c_arm2 ZDV-regimen + Lamivudine randomization->c_arm2 CAESAR c_arm3 ZDV-regimen + Lamivudine + this compound randomization->c_arm3 CAESAR a_arm1 ZDV + Lamivudine + Placebo randomization->a_arm1 AVANTI 1 a_arm2 ZDV + Lamivudine + this compound randomization->a_arm2 AVANTI 1 treatment Treatment Period (up to 52 weeks) c_arm1->treatment c_arm2->treatment c_arm3->treatment a_arm1->treatment a_arm2->treatment followup Follow-up & Endpoint Assessment (AIDS progression/death, Viral Load, CD4 Count) treatment->followup analysis Data Analysis followup->analysis

Simplified Workflow of the CAESAR and AVANTI 1 Clinical Trials

Detailed quantitative efficacy and safety data from the CAESAR trial, particularly the specific rates of disease progression or death and adverse event frequencies in the this compound-containing arm, were not available in the public domain literature reviewed for this guide.

Pharmacokinetic Data

A comprehensive search for Phase I clinical trial data detailing the pharmacokinetic profile of this compound in healthy volunteers or HIV-infected patients did not yield specific quantitative parameters such as Cmax, Tmax, AUC, or half-life.

Conclusion

References

An In-depth Technical Guide on the Interaction of Loviride with HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent activity against human immunodeficiency virus type 1 (HIV-1). This document provides a comprehensive technical overview of the molecular interactions between this compound and its target, the HIV-1 reverse transcriptase (RT). It delves into the mechanism of action, presents quantitative inhibitory data, details relevant experimental protocols, and discusses the structural basis of drug resistance. This guide is intended to serve as a resource for researchers engaged in the study of HIV-1 therapeutics and the development of novel antiretroviral agents.

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive inhibitor of HIV-1 RT.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) at the polymerase active site, this compound binds to a distinct, allosteric site on the p66 subunit of the enzyme.[1] This site, known as the NNRTI binding pocket (NNIBP), is a hydrophobic pocket located approximately 10 Å from the catalytic site.[1][2]

The binding of this compound to the NNIBP induces a conformational change in the three-dimensional structure of HIV-1 RT.[2] This structural alteration, particularly involving the "thumb" and "fingers" subdomains, results in the hyper-extension of the thumb subdomain and distortion of the dNTP binding site.[2] Consequently, the enzyme's ability to efficiently bind and polymerize DNA is significantly impaired, leading to the inhibition of viral replication.[1]

Allosteric_Inhibition This compound's Allosteric Inhibition of HIV-1 RT cluster_0 Active HIV-1 RT cluster_1 Inhibited HIV-1 RT HIV-1_RT_Active HIV-1 RT (Active Conformation) HIV-1_RT_Inactive HIV-1 RT (Inactive Conformation) HIV-1_RT_Active->HIV-1_RT_Inactive Conformational Change Polymerase_Active_Site Polymerase Active Site (Accessible) DNA_Synthesis Viral DNA Synthesis Polymerase_Active_Site->DNA_Synthesis Catalyzes NNRTI_Pocket_Unoccupied NNRTI Binding Pocket (Unoccupied) NNRTI_Pocket_Occupied NNRTI Binding Pocket (this compound Bound) Polymerase_Active_Site_Distorted Polymerase Active Site (Distorted) Inhibition Inhibition of DNA Synthesis Polymerase_Active_Site_Distorted->Inhibition Leads to NNRTI_Pocket_Occupied->Polymerase_Active_Site_Distorted Induces dNTP dNTPs dNTP->Polymerase_Active_Site Binds This compound This compound This compound->NNRTI_Pocket_Unoccupied Binds

Allosteric inhibition of HIV-1 RT by this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified using various in vitro assays, primarily determining its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). These values are crucial for comparing its efficacy against wild-type and mutant strains of HIV-1.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant HIV-1
HIV-1 Strain/RT VariantAssay TypeParameterValue (µM)Fold Change vs. Wild-Type
Wild-Type (HXB2)Recombinant VirusIC500.0165 - 0.065-
K103N MutantRecombinant VirusIC50Varies (e.g., 49.23 in a clinical isolate with K103N/K238T)High
Y181C MutantRecombinant VirusIC50Varies (e.g., 9.27 in a clinical isolate)~142-562
Wild-Type HIV-1Enzyme InhibitionIC500.3-

Data compiled from multiple sources. Fold change can vary significantly depending on the specific mutations and the assay system used.

Table 2: Antiviral Activity of this compound against Different Viral Strains
VirusCell LineParameterValue (µM)
HIV-1 (IIIB)MT-4EC500.01
HIV-2 (ROD)MT-4EC5085.5
HIV-2 (EHO)MT-4EC507.4
SIV (mac251)MT-4EC5011.4
SIV (agm3)MT-4EC5028.5
SIV (mndGB1)MT-4EC5057.0

Data indicates this compound is significantly more potent against HIV-1 than HIV-2 or SIV strains.

Experimental Protocols

The characterization of this compound's interaction with HIV-1 RT involves a range of biochemical and virological assays. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the incorporation of a radiolabeled or biotinylated deoxynucleotide triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The reduction in incorporation in the presence of the inhibitor is a measure of its potency.

Materials:

  • Recombinant HIV-1 RT

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP or Biotin-dUTP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Scintillation fluid or Streptavidin-coated plates and detection reagents

  • Glass fiber filters or 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the this compound dilutions to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a background control (no enzyme).

  • Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or EDTA).

  • Transfer the reaction mixtures to glass fiber filters and wash to remove unincorporated [³H]-dTTP.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant Virus Assay for Drug Susceptibility

This cell-based assay determines the concentration of a drug required to inhibit viral replication by 50% in a single replication cycle.

Principle: A recombinant virus is generated where the reverse transcriptase coding region from a patient's virus is inserted into a standard laboratory proviral clone that lacks its own RT gene. This allows for the assessment of the drug's efficacy against the patient-derived RT in a standardized background.

Materials:

  • HIV-1 proviral DNA with a deleted RT gene (e.g., pHIVΔRT)

  • Patient-derived plasma or peripheral blood mononuclear cells (PBMCs)

  • PCR primers for amplifying the RT gene

  • Host cells for transfection and infection (e.g., MT-4 cells or U87.CD4.CCR5.CXCR4 cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • p24 antigen ELISA kit or a reporter gene system (e.g., luciferase)

Procedure:

  • Extract viral RNA from patient plasma and perform RT-PCR to amplify the RT coding sequence.

  • Co-transfect host cells with the amplified patient-derived RT PCR product and the RT-deleted proviral DNA.

  • Homologous recombination within the cells generates infectious recombinant virus containing the patient's RT gene.

  • Harvest the virus-containing supernatant and determine the viral titer.

  • Seed target cells in a 96-well plate and infect them with the recombinant virus in the presence of serial dilutions of this compound.

  • Culture the cells for a period that allows for a single round of replication (e.g., 3-4 days).

  • Quantify viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA or by measuring reporter gene expression.

  • Calculate the percent inhibition of viral replication for each drug concentration.

  • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.

Experimental_Workflow Experimental Workflow for NNRTI Evaluation Start Start: Candidate NNRTI (this compound) Enzyme_Assay HIV-1 RT Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Assay Recombinant Virus Assay Start->Cell_Assay Crystallography X-ray Crystallography Start->Crystallography Data_Analysis_Ki Determine Ki Enzyme_Assay->Data_Analysis_Ki Data_Analysis_IC50 Determine IC50 Cell_Assay->Data_Analysis_IC50 Data_Analysis_Structure Determine 3D Structure of Complex Crystallography->Data_Analysis_Structure Resistance_Profiling Resistance Profiling against Mutant RTs Data_Analysis_IC50->Resistance_Profiling Data_Analysis_Ki->Resistance_Profiling Data_Analysis_Structure->Resistance_Profiling End End: Characterized NNRTI Resistance_Profiling->End

Workflow for evaluating NNRTIs like this compound.

Structural Basis of Interaction and Drug Resistance

The crystal structure of this compound in complex with HIV-1 RT (PDB ID: 1HQU) provides a detailed view of its binding mode and the molecular basis of its inhibitory activity.[3]

This compound Binding Pocket Interactions

This compound binds within the hydrophobic NNIBP, making extensive contacts with several key amino acid residues. These interactions are primarily hydrophobic and van der Waals forces, with some potential for hydrogen bonding. Key residues that form the NNIBP and interact with NNRTIs include:

  • Entrance: K101, K103, E138

  • Main Pocket: L100, V106, V179, Y181, Y188, G190, F227, W229, L234

The binding of this compound stabilizes the "open" conformation of the enzyme, which is catalytically less competent.

Loviride_Binding_Pocket This compound Interaction with HIV-1 RT NNRTI Binding Pocket cluster_NNIBP NNRTI Binding Pocket This compound This compound Y181 Tyr181 This compound->Y181 π-π stacking Y188 Tyr188 This compound->Y188 π-π stacking K103 Lys103 This compound->K103 Hydrophobic L100 Leu100 This compound->L100 Hydrophobic V106 Val106 This compound->V106 Hydrophobic G190 Gly190 This compound->G190 van der Waals W229 Trp229 This compound->W229 Hydrophobic

Key interactions of this compound in the NNIBP.
Mechanisms of Resistance

The primary mechanism of resistance to this compound involves mutations in the amino acid residues lining the NNIBP. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions. The most clinically significant mutations conferring resistance to this compound are K103N and Y181C.[1]

  • K103N Mutation: The substitution of lysine (K) with asparagine (N) at position 103 is a common NNRTI resistance mutation.[1] This mutation does not directly contact the inhibitor but is located at the entrance of the binding pocket. The K103N mutation is thought to increase the rigidity of the pocket entrance, thereby slowing the rate of inhibitor binding and reducing its overall effectiveness.

  • Y181C Mutation: The replacement of tyrosine (Y) with cysteine (C) at position 181 directly impacts the binding of this compound.[1] Tyrosine 181 is a critical residue within the pocket, and its aromatic ring forms favorable π-π stacking interactions with the inhibitor. The smaller cysteine residue at this position eliminates these crucial interactions, leading to a significant decrease in binding affinity and high-level drug resistance.[1]

Conclusion

This compound is a potent NNRTI that effectively inhibits HIV-1 RT through an allosteric mechanism. Its interaction with the NNIBP has been well-characterized, providing a structural basis for its inhibitory activity. However, the emergence of drug resistance mutations, particularly K103N and Y181C, highlights the challenge in maintaining the long-term efficacy of this class of inhibitors. The detailed understanding of this compound's mechanism of action, its quantitative inhibitory profile, and the structural basis of resistance provides a valuable framework for the rational design of next-generation NNRTIs with improved resistance profiles.

References

The Role of Loviride in Historical HIV Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its historical significance in the field of HIV research. While this compound did not achieve marketing approval due to issues with potency, its investigation yielded crucial insights into the mechanisms of NNRTI action, the development of drug resistance, and the strategic design of combination antiretroviral therapies.[1] This document details the biochemical and virological properties of this compound, summarizes key clinical trial data, and outlines the experimental protocols that were instrumental in its evaluation.

Mechanism of Action and In Vitro Activity

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme but rather to an allosteric, hydrophobic pocket located near the polymerase active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

In Vitro Efficacy

This compound demonstrated inhibitory activity against HIV-1 in various in vitro systems. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound against wild-type HIV-1 and other retroviruses.

Assay Type Target IC50 (µM) Reference
Enzyme Inhibition AssayHIV-1 Reverse Transcriptase0.3[2][3]
Cell Line Virus Strain EC50 (µM) Reference
MT-4HIV-1 (IIIB)0.01[2]
MT-4HIV-2 (ROD)85.5[2]
MT-4HIV-2 (EHO)7.4[2]
MT-4SIV (mac251)11.4[2]
MT-4SIV (agm3)28.5[2]
MT-4SIV (mndGB1)57.0[2]

HIV-1 Resistance to this compound

A significant challenge observed during the clinical development of this compound was the rapid emergence of drug-resistant HIV-1 strains.[5] The primary mutations associated with this compound resistance occur within the NNRTI-binding pocket of the reverse transcriptase enzyme.

Key Resistance Mutations

The most frequently observed mutation conferring resistance to this compound is K103N .[4][5] This mutation, a substitution of lysine (K) to asparagine (N) at codon 103, reduces the binding affinity of this compound and other NNRTIs to the reverse transcriptase.[4] Another significant mutation is Y181C , a change from tyrosine (Y) to cysteine (C) at codon 181.[5] The presence of these mutations leads to a substantial increase in the IC50 values for this compound.

Mutation(s) Fold Resistance (IC50 increase) IC50 (µM) Reference
K103N--[5]
Y181C562-fold9.28[5]
K103N + K238T2,983-fold49.23[5]
Cross-Resistance

The development of resistance to this compound often resulted in cross-resistance to other NNRTIs, a critical consideration in antiretroviral therapy. However, the extent of cross-resistance varied depending on the specific mutation and the NNRTI. For instance, the Y181C mutation conferred high-level resistance to this compound and delavirdine but retained sensitivity to efavirenz and HBY-097.[5]

This compound-Resistant Mutation(s) NNRTI Fold Resistance Reference
K103NNevirapineHigh[5]
K103NDelavirdineHigh[5]
K103NEfavirenzLow to High[5]
Y181CDelavirdine39.2-fold[5]
Y181CEfavirenzSensitive[5]
Y181CHBY-0972.6-fold[5]
Y181CTivirapine4-fold[5]

Clinical Trials and Historical Context

This compound was evaluated in several Phase III clinical trials in the late 1990s, most notably the CAESAR and AVANTI studies. These trials provided valuable data on the efficacy and limitations of this compound in combination therapy.[1]

The CAESAR Trial

The CAESAR (Canada, Australia, Europe, South Africa) trial was a randomized, double-blind, placebo-controlled study that assessed the addition of lamivudine or lamivudine plus this compound to existing zidovudine-containing regimens. The study was terminated early due to a significant reduction in disease progression or death in the lamivudine-containing arms.

Treatment Arm Number of Patients Progression to AIDS or Death (%) Relative Hazard
Placebo47120%-
Lamivudine9079%0.42
Lamivudine + this compound4629%0.42
The AVANTI 1 Trial

The AVANTI 1 trial was a randomized, double-blind, placebo-controlled study that compared the efficacy of zidovudine plus lamivudine with zidovudine plus lamivudine plus this compound in antiretroviral-naive patients.

Treatment Arm Median CD4 Cell Count Increase at Week 52 (cells/mm³) Log10 Plasma HIV-1 RNA Reduction (AUCMB) Reference
Zidovudine + Lamivudine70-[5]
Zidovudine + Lamivudine + this compound124Statistically significant difference in favor of the this compound arm (P = 0.022)[5]

Experimental Protocols

The evaluation of this compound and other NNRTIs relied on a set of standardized and specialized experimental protocols. The following sections provide detailed methodologies for key assays.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

  • Purified recombinant HIV-1 reverse transcriptase

  • Poly(rA)-oligo(dT)18 template-primer (biotinylated on the 5'-end of the oligo(dT)18)

  • [³H]TTP (tritiated thymidine triphosphate)

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • EDTA (0.5 M) for quenching the reaction

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Test compound (this compound) at various concentrations

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, poly(rA)-oligo(dT)18 template-primer, and [³H]TTP.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding the purified HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 0.5 M EDTA.

  • Add streptavidin-coated SPA beads to each reaction. The biotinylated primer-template will bind to the beads.

  • Measure the incorporation of [³H]TTP into the newly synthesized DNA strand using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.[6]

MT-4 Cell-Based Antiviral Activity Assay

This cell-based assay assesses the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection)

  • HIV-1 viral stock (e.g., IIIB strain)

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • Test compound (this compound) at various concentrations

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability

Procedure:

  • Seed MT-4 cells in a 96-well microtiter plate.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with a standardized amount of HIV-1.

  • Include control wells with uninfected cells and infected cells without the drug.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After the incubation period, add MTT reagent to all wells and incubate for a further 4 hours. The MTT is converted to a colored formazan product by viable cells.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the 50% effective concentration (EC50), the concentration of the drug that protects 50% of the cells from the cytopathic effect of the virus.[3][7][8]

Recombinant Virus Assay for Drug Susceptibility

This assay is used to determine the phenotypic drug susceptibility of HIV-1 isolates from patients by creating recombinant viruses containing the patient-derived reverse transcriptase gene.

Materials:

  • Patient plasma sample containing HIV-1 RNA

  • A proviral DNA clone of HIV-1 with the reverse transcriptase gene deleted (e.g., pHIVΔRT)

  • Primers for RT-PCR amplification of the patient's viral RT gene

  • HIV-permissive cell line for transfection (e.g., MT-2 cells)

  • Test compound (this compound) at various concentrations

Procedure:

  • Extract viral RNA from the patient's plasma.

  • Amplify the reverse transcriptase coding region using RT-PCR.

  • Co-transfect a permissive cell line with the amplified patient-derived RT gene and the RT-deleted proviral DNA clone.

  • Homologous recombination within the transfected cells generates infectious recombinant viruses carrying the patient's RT gene.

  • Harvest the resulting recombinant virus stock.

  • Determine the drug susceptibility of the recombinant virus using a cell-based assay (as described in 4.2) with varying concentrations of this compound.

  • Calculate the fold-change in IC50 compared to a wild-type reference virus to determine the level of resistance.[9][10]

Genotypic Resistance Testing

Genotypic assays are used to identify specific mutations in the HIV-1 genome that are associated with drug resistance.

Materials:

  • Patient plasma sample containing HIV-1 RNA

  • RNA extraction kit

  • RT-PCR and nested PCR reagents

  • Primers targeting the reverse transcriptase gene

  • DNA sequencing reagents and equipment

Procedure:

  • Extract viral RNA from the patient's plasma.

  • Perform RT-PCR to convert the viral RNA into cDNA and amplify the reverse transcriptase gene. A nested PCR may be used to increase the yield of the target DNA.

  • Purify the PCR product.

  • Sequence the amplified DNA of the reverse transcriptase gene.

  • Compare the patient's viral sequence to a wild-type reference sequence to identify mutations.

  • Interpret the identified mutations using a drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs, including this compound.[2][11][12][13][14][15]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the action of and resistance to this compound.

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase RT Reverse Transcriptase (p66/p51 heterodimer) ActiveSite Polymerase Active Site DNA Viral DNA Synthesis ActiveSite->DNA Catalyzes NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->ActiveSite Induces Conformational Change Inhibition Inhibition This compound This compound (NNRTI) This compound->NNRTI_Pocket Binds Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds Inhibition->ActiveSite Blocks Polymerization

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Resistance_Development cluster_therapy Antiretroviral Therapy cluster_virus HIV-1 Population Therapy This compound Treatment Selection Selective Pressure Therapy->Selection WildType Wild-Type Virus (Sensitive to this compound) Replication Viral Replication WildType->Replication Mutant Resistant Mutant (e.g., K103N, Y181C) Mutant->Replication Continues to Replicate Selection->WildType Inhibits Selection->Mutant Less Effective Against Replication->Mutant Random Mutations Failure Treatment Failure Replication->Failure

Caption: Development of HIV-1 resistance to this compound under selective pressure.

Genotypic_Resistance_Assay_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of RT Gene rna_extraction->rt_pcr sequencing DNA Sequencing rt_pcr->sequencing analysis Sequence Analysis sequencing->analysis database Comparison to Reference Sequence & Resistance Database analysis->database report Resistance Report database->report end Clinical Decision Making report->end

Caption: Workflow for Genotypic Resistance Testing.

Conclusion

Although this compound was never commercialized, its role in the history of HIV research is undeniable. The studies conducted on this compound provided a deeper understanding of the molecular interactions between NNRTIs and HIV-1 reverse transcriptase. Furthermore, the challenges encountered with this compound, particularly the rapid emergence of resistance, underscored the critical importance of combination therapy and resistance monitoring in the management of HIV-1 infection. The experimental methodologies developed and refined during the evaluation of this compound have become standard tools in the ongoing development of new and more potent antiretroviral agents.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Loviride, an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its efficacy against the human immunodeficiency virus type 1 (HIV-1). As with other NNRTIs, this compound exerts its antiviral activity by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle.[1] These application notes provide detailed protocols for in vitro assays to determine the potency and mechanism of action of this compound and other NNRTI candidates. The protocols described include a cell-based HIV-1 infectivity assay using a reporter gene system and a biochemical assay to measure the direct inhibition of reverse transcriptase activity.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against wild-type and mutant strains of HIV-1. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented to provide a quantitative measure of the compound's potency.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Virus StrainCell LineAssay TypeParameterValue (µM)Reference
HIV-1 (IIIB)MT-4Antiviral ActivityEC500.01[2]
HIV-1 (Wild-Type)RecombinantPhenotypic ResistanceIC500.0165 - 0.065[3]
HIV-1 (NNRTI Resistant)MT-4Cytopathic EffectIC50> 10[2]
HIV-2 (ROD)MT-4Cytopathic EffectEC5085.5[2]
HIV-2 (EHO)MT-4Cytopathic EffectEC507.4[2]
SIV (mac251)MT-4Cytopathic EffectEC5011.4[2]
SIV (agm3)MT-4Cytopathic EffectEC5028.5[2]
SIV (mndGB1)MT-4Cytopathic EffectEC5057.0[2]

Table 2: Phenotypic Resistance of Clinical HIV-1 Isolates to this compound

Isolate CharacteristicsParameterValue Range (µM)Reference
This compound-Resistant Clinical SamplesIC500.0187 - 49.225[3]
Isolate with K103N MutationIC50-[3]
Isolate with Y181C MutationIC50-[3]

Signaling Pathway and Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the "thumb" subdomain, thereby inhibiting DNA polymerization.

HIV_RT_Inhibition Mechanism of this compound Action on HIV-1 Reverse Transcriptase cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Binding dsDNA Double-Stranded Viral DNA RT->dsDNA Reverse Transcription Integration Integration into Host Genome dsDNA->Integration This compound This compound (NNRTI) This compound->RT Allosteric Binding to NNRTI Pocket

Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.

Experimental Protocols

Cell-Based HIV-1 Infectivity Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based system. The TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase gene under the control of the HIV-1 LTR promoter, is commonly used.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock (at a predetermined titer) to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well. Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical HIV-1 Reverse Transcriptase Inhibition Assay

This cell-free assay directly measures the inhibition of recombinant HIV-1 reverse transcriptase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including labeled dTTP (e.g., DIG-dUTP or radioactively labeled dTTP)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Detection system (e.g., anti-DIG-POD and colorimetric substrate for DIG-dUTP, or scintillation counter for radiolabeled dTTP)

Protocol:

  • Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, poly(rA)-oligo(dT) template-primer, and serial dilutions of this compound.

  • Enzyme Addition: Add recombinant HIV-1 RT to each well to initiate the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Nucleotide Addition: Add the dNTP mix (containing the labeled dTTP) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA using the appropriate detection method for the label used.

  • Data Analysis: Calculate the percent inhibition of RT activity for each this compound concentration compared to the enzyme control (no compound). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing NNRTI candidates like this compound.

Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library HTS High-Throughput Screening (Cell-Based Assay) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition) HTS->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Active Compounds Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Biochemical_Assay Biochemical Assay (IC50 Determination) Dose_Response->Biochemical_Assay Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Cytotoxicity->Selectivity_Index Resistance_Profiling Resistance Profiling Biochemical_Assay->Resistance_Profiling

References

Application Notes and Protocols: Loviride Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride is an antiviral agent classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its activity against the Human Immunodeficiency Virus (HIV).[1][2] As an NNRTI, its mechanism of action involves binding directly to the reverse transcriptase enzyme, thereby inhibiting viral replication.[2] Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro research.[2][3] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in DMSO, ensuring accurate and reproducible experimental results.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
IUPAC Name 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide[1]
Molecular Formula C₁₇H₁₆Cl₂N₂O₂[1][4]
Molecular Weight 351.23 g/mol [1]
CAS Number 147362-57-0[1][5]
Appearance Solid powderN/A
Solubility DMSO: >20 mg/mL
Water: Low solubility[2]

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Adherence to these steps is critical for solution accuracy, sterility, and stability.

Materials:

  • This compound powder (MW: 351.23 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 351.23 g/mol * 1000 mg/g = 3.51 mg

  • Weigh this compound: Accurately weigh 3.51 mg of this compound powder and place it into a sterile vial.

  • Dissolve in DMSO: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particulates.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This step minimizes the risk of microbial contamination.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[7]

  • Label and Store: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store as recommended in the table below.

Storage and Stability of this compound Stock Solution

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

Storage TemperatureDurationRecommendations
-20°C Up to 1 monthSuitable for short-term storage.
-80°C Up to 6 monthsRecommended for long-term storage to ensure stability.[8][7]

Note: Always avoid repeated freeze-thaw cycles.[8][7] Use a fresh aliquot for each experiment.

Application Notes

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside inhibitors, NNRTIs do not get incorporated into the viral DNA. Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[2][4] This action prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[9]

G cluster_virus HIV Particle cluster_cell Host T-Cell vRNA Viral RNA Entry 1. Virus Entry & Uncoating RT Reverse Transcriptase ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription vDNA Viral DNA ReverseTranscription->vDNA Integration 3. Integration into Host Genome vDNA->Integration HostDNA Host DNA Integration->HostDNA Transcription 4. Transcription & Translation HostDNA->Transcription Assembly 5. New Virus Assembly & Budding Transcription->Assembly This compound This compound (NNRTI) This compound->RT Binds & Inhibits

Caption: Mechanism of this compound action on the HIV replication cycle.

Use in Cell Culture Experiments

When using the this compound DMSO stock in aqueous cell culture media, it is critical to ensure the final DMSO concentration is non-toxic to the cells.

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should typically not exceed 0.1% to 0.5%.[10][7] It is essential to determine the tolerance of your specific cell line to DMSO in preliminary experiments.

  • Dilution Procedure: First, make intermediate serial dilutions of the concentrated stock in DMSO. Then, add the final, most diluted DMSO sample to the aqueous culture medium. Avoid diluting the concentrated stock directly into the aqueous buffer, as this can cause the compound to precipitate.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound. This helps to distinguish the effects of the compound from any effects of the solvent.

Typical Working Concentrations and In Vitro Activity

This compound has demonstrated potent activity against HIV-1 reverse transcriptase and viral replication in cell-based assays.

ParameterValueTarget/Cell LineReference
IC₅₀ 0.3 µMHIV-1 Reverse Transcriptase
EC₅₀ 0.01 µMHIV-1 (IIIB) in MT-4 cells[8]
EC₅₀ 85.5 µMHIV-2 (ROD) in MT-4 cells[8]
EC₅₀ 7.4 µMHIV-2 (EHO) in MT-4 cells[8]
EC₅₀ 11.4 µMSIV (mac251) in MT-4 cells[8]

Experimental Protocol: Antiviral Activity Assay by CPE Reduction

This protocol outlines a method to determine the 50% effective concentration (EC₅₀) of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in MT-4 cells, a method commonly used for screening anti-HIV compounds.[8][11]

Materials:

  • MT-4 cells

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • HIV-1 viral stock (e.g., IIIB strain)

  • 10 mM this compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT solvent (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Dilution:

    • Prepare serial dilutions of the 10 mM this compound stock in complete medium to achieve final desired concentrations (e.g., ranging from 10 µM to 0.001 µM). Remember to keep the final DMSO concentration constant and below 0.1% across all wells.

    • Prepare a "cell control" (cells + medium only) and a "virus control" (cells + virus + medium with DMSO vehicle).

  • Infection and Treatment: Add 50 µL of diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 viral stock (at a pre-determined dilution that causes significant CPE in 5 days) to all wells except the "cell control" wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified, 5% CO₂ incubator.

  • Assess Cytopathic Effect (CPE) via MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the cell control and virus control.

    • Plot the percentage of protection against the log of the this compound concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

G start Start A Seed MT-4 cells in 96-well plate start->A 1. Cell Seeding step step action action result result end_node End B Prepare serial dilutions of this compound from DMSO stock A->B 2. Compound Prep C Add this compound dilutions & HIV-1 stock to wells B->C 3. Infection D Incubate plate for 5 days (37°C, 5% CO2) C->D 4. Incubation E Add MTT reagent, incubate, then add solvent D->E 5. Viability Assay F Read absorbance at 570 nm E->F 6. Measurement G Calculate % protection & determine EC50 F->G 7. Analysis G->end_node

Caption: Experimental workflow for the CPE reduction antiviral assay.

G start Start A Calculate mass of this compound for 10 mM solution start->A 1. Calculate step step action action decision decision end_node End B Weigh powder in a chemical fume hood A->B 2. Weigh C Add sterile DMSO and vortex B->C 3. Dissolve D D C->D Fully Dissolved? D->C No (Warm/Sonicate) E 4. Sterilize (Optional) D->E Yes F Aliquot into single-use cryovials E->F 5. Aliquot G Store at -80°C for long-term use F->G 6. Store G->end_node

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

Methods for Studying Loviride Resistance in HIV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying Loviride resistance in Human Immunodeficiency Virus (HIV). This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that, despite not receiving marketing approval, has been significant in understanding NNRTI resistance mechanisms.[1] The methods described herein are crucial for evaluating the efficacy of new NNRTI candidates, understanding cross-resistance patterns, and developing strategies to overcome drug resistance.

Overview of Resistance Mechanisms

This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle.[2] This binding allosterically inhibits the enzyme's polymerase activity. Resistance to this compound primarily arises from specific amino acid substitutions in this binding pocket, which either sterically hinder drug binding or alter the pocket's conformation. The most common mutations associated with this compound resistance include K103N and Y181C .[3] The K103N mutation is known to cause broad cross-resistance to many NNRTIs.[3]

Key Experimental Approaches

The study of this compound resistance involves a combination of genotypic, phenotypic, and biochemical assays. These methods allow researchers to identify resistance-conferring mutations, quantify the level of resistance, and understand the enzymatic basis of resistance.

  • Genotypic Assays: These methods identify specific mutations in the HIV-1 pol gene, which encodes the reverse transcriptase.

  • Phenotypic Assays: These assays measure the in vitro susceptibility of HIV-1 to an antiretroviral drug.

  • Biochemical Assays: These cell-free assays directly measure the inhibitory effect of a drug on the enzymatic activity of purified reverse transcriptase.

  • Site-Directed Mutagenesis: This technique is used to introduce specific mutations into the RT gene to study the effect of individual mutations on drug resistance.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on this compound resistance and cross-resistance to other NNRTIs. This data is essential for comparing the resistance profiles of different viral strains and compounds.

Table 1: Phenotypic Susceptibility of HIV-1 Isolates with NNRTI Resistance-Associated Mutations to this compound. [3]

RT MutationsFold Resistance (log₁₀) to this compoundIC₅₀ (µM)
Wild-Type0.04 - 0.90.0187 - 0.03
K103N1.05 - 2.24-
Y181C~2.75-
K103N + K238T3.4749.23
Other (V108I, A98G, K101Q)Variable-

Table 2: Cross-Resistance of this compound-Resistant HIV-1 Isolates to Other NNRTIs. [3]

RT Mutation(s)Fold Resistance (log₁₀) to NevirapineFold Resistance (log₁₀) to DelavirdineFold Resistance (log₁₀) to Efavirenz
K103N0.92 - 2.64Decreased SusceptibilityLower than Nevirapine
Y181CSensitiveResistantSensitive

Experimental Protocols

This section provides detailed protocols for the key experiments used to study this compound resistance.

Genotypic Analysis of HIV-1 Reverse Transcriptase

This protocol describes the amplification and sequencing of the HIV-1 RT gene from plasma samples.[4][5][6][7][8]

Materials:

  • Plasma from HIV-1 infected individuals

  • Viral RNA extraction kit

  • RT-PCR kit with a high-fidelity reverse transcriptase and DNA polymerase

  • Primers for RT gene amplification (see below)

  • Nested PCR primers (see below)

  • DNA sequencing reagents and access to a sequencer

Protocol:

  • Viral RNA Extraction: Extract viral RNA from 1 mL of plasma using a commercial kit according to the manufacturer's instructions.

  • One-Step RT-PCR (First Round):

    • Prepare a master mix containing RT-PCR buffer, dNTPs, forward primer (e.g., 5'- TGA TGA CAG CAT GYC ARG GAG T -3'), reverse primer (e.g., 5'- CTG CTA TTA ADT CTT TTG CTG GG -3'), and the enzyme mix.

    • Add 10 µL of extracted viral RNA to 40 µL of the master mix.

    • Perform RT-PCR with the following cycling conditions:

      • Reverse transcription: 50°C for 30 minutes

      • Initial denaturation: 94°C for 2 minutes

      • 40 cycles of: 94°C for 15 seconds, 55°C for 30 seconds, 68°C for 90 seconds

      • Final extension: 68°C for 10 minutes

  • Nested PCR (Second Round):

    • Prepare a master mix for nested PCR containing PCR buffer, dNTPs, forward primer (e.g., 5'- GAA GGA CAC CAA ATG AAA GAY TG -3'), reverse primer (e.g., 5'- GTA TGT CAT TGA CAG TCC AGC -3'), and a high-fidelity DNA polymerase.

    • Add 2 µL of the first-round RT-PCR product to 48 µL of the nested PCR master mix.

    • Perform nested PCR with the following cycling conditions:

      • Initial denaturation: 98°C for 2 minutes

      • 40 cycles of: 98°C for 30 seconds, 55°C for 30 seconds, 72°C for 90 seconds

      • Final extension: 72°C for 10 minutes

  • PCR Product Purification and Sequencing:

    • Analyze the nested PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size (~1.1 kb).

    • Purify the PCR product using a commercial kit.

    • Sequence the purified DNA using a set of internal sequencing primers covering the entire RT coding region.

  • Sequence Analysis:

    • Assemble the sequencing reads to obtain a consensus sequence of the RT gene.

    • Align the patient-derived sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

Phenotypic Resistance Assay (Recombinant Virus Assay)

This protocol is based on the Antivirogram® assay and measures the susceptibility of a patient's virus to this compound.[9][10]

Materials:

  • Patient-derived RT PCR product (from the genotypic assay)

  • An HIV-1 laboratory clone vector with the RT gene deleted (e.g., pGEMT3ΔGPRT)

  • CD4+ T-cell line (e.g., MT-4 cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • p24 antigen ELISA kit or a reporter gene assay system

Protocol:

  • Co-transfection and Recombinant Virus Production:

    • Co-transfect the patient-derived RT PCR product and the RT-deleted HIV-1 vector into a suitable mammalian cell line for virus production.

    • Culture the cells and harvest the supernatant containing the recombinant virus after 48-72 hours.

  • Virus Titration:

    • Determine the 50% tissue culture infectious dose (TCID₅₀) of the recombinant virus stock by infecting MT-4 cells with serial dilutions of the virus.

  • Drug Susceptibility Assay:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Infect the MT-4 cells with a standardized amount of the recombinant virus (e.g., 100 TCID₅₀) in the presence of the different concentrations of this compound.

    • Include a no-drug control and a cell-only control.

    • Incubate the plate for 5-7 days.

  • Measurement of Viral Replication:

    • Quantify the amount of viral replication in each well by measuring the p24 antigen concentration in the supernatant using an ELISA kit or by measuring the activity of a reporter gene (e.g., luciferase) if using a reporter virus system.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC₅₀) of this compound for the recombinant virus by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the fold-change in resistance by dividing the IC₅₀ of the patient's virus by the IC₅₀ of a wild-type reference virus.

Biochemical HIV-1 RT Inhibition Assay

This protocol measures the direct inhibition of purified recombinant HIV-1 RT by this compound.[11]

Materials:

  • Purified recombinant HIV-1 RT (wild-type and mutant)

  • Poly(rA)-oligo(dT)₁₈ template-primer (with biotinylated oligo(dT)₁₈)

  • [³H]TTP (tritiated thymidine triphosphate)

  • Assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • This compound stock solution

  • EDTA solution (0.5 M)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Scintillation counter

Protocol:

  • Reaction Setup:

    • In a microplate, prepare reaction mixtures containing assay buffer, 600 nM poly(rA)-oligo(dT)₁₈, 25 µM [³H]TTP, and serial dilutions of this compound.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 25 nM of purified RT to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding 0.5 M EDTA.

  • Detection:

    • Add streptavidin-coated SPA beads to each well. The biotinylated primer-template will bind to the beads, bringing the incorporated [³H]TTP into close proximity, generating a signal.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration relative to a no-drug control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis of HIV-1 RT

This protocol describes how to introduce specific resistance mutations (e.g., K103N, Y181C) into a plasmid containing the wild-type HIV-1 RT gene.[12][13][14][15]

Materials:

  • Plasmid containing the wild-type HIV-1 RT gene

  • Mutagenic primers (forward and reverse, containing the desired mutation)

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Protocol:

  • Primer Design:

    • Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • Digestion of Parental Plasmid:

    • Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from each culture.

    • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

The following diagrams illustrate key workflows and concepts in studying this compound resistance.

experimental_workflow cluster_sample Patient Sample cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_interpretation Data Interpretation sample HIV-1 Positive Plasma rna_extraction Viral RNA Extraction sample->rna_extraction rt_pcr RT-PCR Amplification of RT Gene rna_extraction->rt_pcr sequencing DNA Sequencing rt_pcr->sequencing recombinant_virus Recombinant Virus Generation rt_pcr->recombinant_virus mutation_analysis Mutation Identification sequencing->mutation_analysis resistance_profile Resistance Profile mutation_analysis->resistance_profile drug_susceptibility Drug Susceptibility Assay recombinant_virus->drug_susceptibility ic50_determination IC50 Determination drug_susceptibility->ic50_determination ic50_determination->resistance_profile sdm Site-Directed Mutagenesis protein_expression RT Protein Expression & Purification sdm->protein_expression inhibition_assay RT Inhibition Assay protein_expression->inhibition_assay enzyme_kinetics Enzyme Kinetics inhibition_assay->enzyme_kinetics enzyme_kinetics->resistance_profile cross_resistance Cross-Resistance Analysis resistance_profile->cross_resistance

Caption: Workflow for studying HIV-1 this compound resistance.

resistance_pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanism cluster_outcome Outcome This compound This compound (NNRTI) rt_pocket NNRTI Binding Pocket of Reverse Transcriptase This compound->rt_pocket Binds to mutations Mutations in RT Gene (e.g., K103N, Y181C) This compound->mutations Selects for rt_inhibition Inhibition of RT Activity rt_pocket->rt_inhibition Leads to viral_replication_wt Suppression of Viral Replication rt_inhibition->viral_replication_wt altered_pocket Altered Binding Pocket Conformation mutations->altered_pocket Cause reduced_binding Reduced this compound Binding altered_pocket->reduced_binding Results in viral_replication_mut Continued Viral Replication reduced_binding->viral_replication_mut

Caption: Mechanism of this compound action and resistance.

References

Application Notes and Protocols: Experimental Use of Loviride in SIV Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the study of Simian Immunodeficiency Virus (SIV) replication. This document includes quantitative data on this compound's antiviral activity, detailed protocols for in vitro assays, and visualizations of the viral replication cycle and experimental workflows.

Introduction to this compound and its Activity against SIV

This compound is an NNRTI that has been evaluated for its antiviral activity against Human Immunodeficiency Virus (HIV) and has also shown inhibitory effects on SIV replication in vitro. As an NNRTI, this compound allosterically inhibits the reverse transcriptase enzyme, a critical component for the conversion of the viral RNA genome into DNA, thus halting the viral replication cycle.[1][2][3]

Quantitative Data: In Vitro Efficacy of this compound against SIV Strains

The antiviral activity of this compound against different strains of SIV has been determined in vitro, primarily using the MT-4 human T-cell line.[4] The efficacy is typically reported as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

SIV StrainHost Cell LineAssay TypeEC50 (µM)Reference
SIVmac251MT-4Cytopathic Effect Inhibition11.4[5]
SIVagm3MT-4Cytopathic Effect Inhibition28.5[5]
SIVmndGB1MT-4Cytopathic Effect Inhibition57.0[5]

Experimental Protocols

The following are detailed protocols for assessing the in vitro antiviral activity of this compound against SIV. These protocols are based on established methodologies for SIV research.

Protocol 1: SIV Replication Inhibition Assay using Cytopathic Effect (CPE) Measurement

This assay determines the ability of this compound to inhibit SIV-induced cell death in a susceptible T-cell line.

Materials:

  • MT-4 cells

  • SIV stock (e.g., SIVmac251)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium. Ensure cells are in the logarithmic growth phase.

    • On the day of the assay, count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. It is recommended to perform a wide range of concentrations to determine the EC50 accurately.[7][8]

  • Infection and Treatment:

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as virus controls and wells with cells and no virus as cell controls.

    • Dilute the SIV stock in complete medium to a predetermined titer that will cause significant CPE within 4-6 days (e.g., a multiplicity of infection (MOI) of 0.01-0.1).

    • Add 50 µL of the diluted virus to the wells containing cells and this compound. Do not add virus to the cell control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days, or until significant CPE is observed in the virus control wells.[9][10]

  • Quantification of CPE:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of inhibition against the log of the drug concentration and determine the EC50 value using a non-linear regression analysis.[7][8]

Protocol 2: SIV Replication Inhibition Assay by p27 Antigen Quantification

This assay measures the amount of SIV p27 core antigen in the culture supernatant as an indicator of viral replication.

Materials:

  • MT-4 cells

  • SIV stock (e.g., SIVmac251)

  • This compound

  • Complete cell culture medium

  • 24-well cell culture plates

  • SIV p27 Antigen Capture ELISA kit

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell and Compound Preparation:

    • Follow steps 1 and 2 from Protocol 1, but seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well in 1 mL of medium.

  • Infection and Treatment:

    • Add the desired concentrations of this compound to the cell cultures.

    • Infect the cells with SIV at an appropriate MOI (e.g., 0.01-0.1).

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Collect supernatant samples at different time points (e.g., day 3, 5, and 7 post-infection).

    • Clarify the supernatants by centrifugation to remove cell debris and store at -80°C until analysis.

  • p27 Antigen Quantification:

    • Perform the SIV p27 Antigen Capture ELISA on the collected supernatants according to the manufacturer's protocol.[11][12][13] This typically involves:

      • Adding diluted samples and standards to the antibody-coated plate.

      • Incubating to allow antigen capture.

      • Washing the plate.

      • Adding a biotinylated detector antibody.

      • Incubating and washing.

      • Adding streptavidin-peroxidase conjugate.

      • Incubating and washing.

      • Adding the substrate and stopping the reaction.

      • Reading the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the p27 standards provided in the kit.

    • Calculate the concentration of p27 in each sample from the standard curve.

    • Determine the percentage of inhibition of p27 production for each this compound concentration compared to the no-drug control.

    • Calculate the EC50 value as described in Protocol 1.

Visualizations

SIV Replication Cycle and the Mechanism of Action of this compound

The following diagram illustrates the key steps in the SIV replication cycle and highlights the point of inhibition by NNRTIs such as this compound.

SIV_Replication_Cycle cluster_cell Host Cell cluster_outside cluster_drug Entry 1. Entry & Uncoating ReverseTranscription 2. Reverse Transcription (Viral RNA -> Viral DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA -> Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Host DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding SIV_virion_out New SIV Virions Budding->SIV_virion_out SIV_virion_in SIV Virion SIV_virion_in->Entry This compound This compound (NNRTI) This compound->ReverseTranscription Inhibits

Caption: SIV replication cycle and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antiviral Screening

This diagram outlines a typical workflow for screening and evaluating the efficacy of antiviral compounds like this compound against SIV in vitro.[14][15][16][17]

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis A Prepare Target Cells (e.g., MT-4) C Infect Cells with SIV & Add this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for Defined Period C->D E Measure Viral Replication (CPE or p27 ELISA) D->E F Determine Cytotoxicity (in parallel, no virus) D->F G Calculate EC50 (Efficacy) E->G H Calculate CC50 (Cytotoxicity) F->H I Determine Selectivity Index (SI = CC50 / EC50) G->I H->I

References

Application Notes and Protocols for Testing Loviride Against HIV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was initially developed for the treatment of HIV-1.[1] Although it did not receive marketing approval due to limited potency against HIV-1, preliminary data suggests that this compound possesses some level of inhibitory activity against HIV-2.[2][3] HIV-2 is intrinsically resistant to NNRTIs, making the exploration of any potential efficacy of compounds from this class a subject of scientific interest.[4] These application notes provide a detailed protocol for the in vitro evaluation of this compound's antiviral activity and cytotoxicity against HIV-2.

The provided protocols are intended to serve as a comprehensive guide for researchers investigating the potential of this compound as a lead compound or a tool for studying the HIV-2 reverse transcriptase.

Mechanism of Action

This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV reverse transcriptase (RT).[5] It binds to a hydrophobic pocket in the p66 subunit of the RT, which is located near the polymerase active site.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

G cluster_0 HIV-2 Replication Cycle cluster_1 This compound Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration This compound This compound Reverse Transcription->this compound Inhibition Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding

Caption: Mechanism of this compound Inhibition of HIV-2 Reverse Transcription.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) values for this compound against different strains of HIV-2.

HIV-2 StrainEC50 (µM)Cell LineReference
ROD85.5MT-4[2][3]
EHO7.4MT-4[2][3]

Experimental Protocols

This section details the methodologies for determining the antiviral activity and cytotoxicity of this compound in vitro.

Cell and Virus Culture
  • Cell Line: MT-4 cells are a suitable human T-cell line for HIV-2 infection and are commonly used in antiviral assays.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strains: HIV-2 strains such as ROD and EHO should be propagated in MT-4 cells to generate virus stocks. The viral titer should be determined using a standard method, such as a TCID50 (50% tissue culture infectious dose) assay.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of this compound to protect MT-4 cells from the cytopathic effects of HIV-2 infection.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MT-4 cells

  • HIV-2 virus stock

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

  • Compound Addition: Add 50 µL of the diluted this compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Virus Infection: Add 50 µL of HIV-2 virus stock at a multiplicity of infection (MOI) of 0.01 to all wells except the cell control wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator, or until cytopathic effects are clearly visible in the virus control wells.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value, which is the concentration of this compound that inhibits 50% of the viral cytopathic effect, using a dose-response curve fitting software.

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MT-4 cells

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the antiviral assay.

  • Compound Addition: Add 100 µL of the diluted this compound to the appropriate wells. Include wells for cell control (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well and measure the absorbance or luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Selectivity Index Calculation

The selectivity index (SI) is a measure of the therapeutic window of the drug and is calculated as the ratio of the CC50 to the EC50.

Formula: SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, with the compound being more toxic to the virus than to the host cells.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis A Prepare MT-4 Cell Suspension D Seed Cells into 96-well Plates A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions B->E C Prepare HIV-2 Virus Stock F Infect with HIV-2 C->F D->E E->F G Incubate for 5-7 Days F->G H Measure Cell Viability G->H I Calculate EC50 & CC50 H->I J Determine Selectivity Index (SI) I->J

Caption: Experimental Workflow for In Vitro Testing of this compound against HIV-2.

References

Loviride: A Tool Compound for Probing HIV-1 Reverse Transcriptase in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized as a tool compound in virological research, primarily targeting Human Immunodeficiency Virus Type 1 (HIV-1).[1] Despite not receiving marketing approval for clinical use due to issues with potency, its specific mechanism of action and the emergence of resistance mutations have made it a valuable agent for studying the structure and function of HIV-1 reverse transcriptase (RT), the mechanisms of NNRTI resistance, and for the preclinical evaluation of new antiviral agents.[1] These application notes provide an overview of this compound's use in research, detailed experimental protocols, and a summary of its antiviral activity.

Mechanism of Action

This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[2] This binding induces a conformational change in the enzyme, which distorts the positioning of the "thumb" and "finger" subdomains, thereby inhibiting the polymerase activity of RT and blocking the conversion of the viral RNA genome into double-stranded DNA.[2] This allosteric inhibition is highly specific to HIV-1 RT, as the NNRTI binding pocket is not present in HIV-2 RT or other retroviral reverse transcriptases.

Applications in Virology Research

  • Elucidation of NNRTI Binding and Inhibition: this compound serves as a classic NNRTI to study the kinetics and structural basis of NNRTI-RT interaction. Its use in biochemical and structural studies has contributed to a deeper understanding of the allosteric inhibition of HIV-1 RT.

  • Resistance Studies: The selection and characterization of this compound-resistant HIV-1 strains have been instrumental in identifying key mutations within the NNRTI binding pocket (e.g., K103N, Y181C) that confer resistance.[2] This information is crucial for the development of next-generation NNRTIs with improved resistance profiles.

  • Cross-Resistance Analysis: this compound is used to assess the cross-resistance profiles of novel NNRTI candidates. By testing new compounds against this compound-resistant viral strains, researchers can predict their potential efficacy against circulating resistant viruses.[2]

  • Structure-Activity Relationship (SAR) Studies: As a well-characterized NNRTI, this compound is often used as a reference compound in SAR studies to guide the design and synthesis of new antiviral agents with enhanced potency and resistance profiles.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against various HIV and Simian Immunodeficiency Virus (SIV) strains.

Virus/StrainCell LineAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
HIV-1 (Wild-Type)-Reverse Transcriptase Assay0.3---[3]
HIV-1 (IIIB)MT-4Cytopathic Effect Assay-0.01>10>1000[3]
HIV-1 (NNRTI-resistant)MT-4Cytopathic Effect Assay>10---[3]
HIV-2 (ROD)MT-4Cytopathic Effect Assay-85.5--[3]
HIV-2 (EHO)MT-4Cytopathic Effect Assay-7.4--[3]
SIV (mac251)MT-4Cytopathic Effect Assay-11.4--[3]
SIV (agm3)MT-4Cytopathic Effect Assay-28.5--[3]
SIV (mndGB1)MT-4Cytopathic Effect Assay-57.0--[3]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. The Selectivity Index is a measure of the compound's therapeutic window.

Experimental Protocols

Protocol 1: Cell-Based Anti-HIV-1 Assay using MT-4 Cells

This protocol describes a method to determine the antiviral activity of this compound against HIV-1 in a human T-cell line (MT-4) by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a "no drug" control (medium with DMSO at the same final concentration as the highest this compound concentration) and a "cell control" (medium only).

  • Infection: Dilute the HIV-1 stock in complete culture medium to a predetermined multiplicity of infection (MOI).

  • Assay Setup:

    • Add 50 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate.

    • Add 50 µL of the MT-4 cell suspension (at 2 x 10^5 cells/mL) to all wells except the "cell control" wells.

    • Add 100 µL of the diluted HIV-1 suspension to all wells except the "cell control" and "no virus" control wells.

    • To the "no virus" control wells, add 100 µL of complete culture medium.

    • To the "cell control" wells, add 150 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days, until CPE is clearly visible in the "no drug" control wells.[4]

  • Viability Measurement:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the "cell control".

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the EC50 (concentration that protects 50% of cells from CPE) and CC50 (concentration that reduces cell viability by 50% in uninfected cells) from the dose-response curves.

Protocol 2: Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT activity by this compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution (dissolved in DMSO)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and DIG-dUTP

  • dATP, dCTP, dGTP, dTTP

  • Streptavidin-coated 96-well plates

  • Anti-DIG-HRP antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in reaction buffer. Include a "no inhibitor" control.

  • Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, Poly(A)-Oligo(dT) template/primer, dNTPs (including Biotin-dUTP and DIG-dUTP).

  • Assay Setup:

    • Add 10 µL of the diluted this compound solutions to the appropriate wells of a reaction plate.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of diluted recombinant HIV-1 RT to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Transfer 50 µL of the reaction product to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted Anti-DIG-HRP antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP substrate and incubate in the dark until a color develops.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of this compound compared to the "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Recombinant Virus Assay for Drug Susceptibility (Antivirogram®)

This protocol provides a general overview of the principles behind a recombinant virus assay, such as the Antivirogram®, used to assess the phenotypic resistance of HIV-1 to this compound.[5] This is a specialized assay typically performed in dedicated laboratories.

Principle:

The patient's viral RNA is extracted, and the protease and reverse transcriptase regions are amplified by RT-PCR.[5] These amplicons are then co-transfected into susceptible cells with a proviral HIV-1 clone that has its own protease and reverse transcriptase genes deleted.[5] Through homologous recombination, a chimeric virus is generated that contains the patient-derived protease and RT sequences in a standardized viral backbone.[5] The susceptibility of this recombinant virus to this compound is then tested in a cell-based assay.

Workflow:

  • Sample Collection: Collect plasma from an HIV-1 infected individual.

  • RNA Extraction and RT-PCR: Extract viral RNA and amplify the protease and reverse transcriptase coding regions.

  • Co-transfection: Co-transfect the amplified PCR product and a linearized, protease/RT-deleted proviral HIV-1 DNA into a suitable cell line (e.g., MT-4 cells).

  • Virus Harvest: Culture the transfected cells and harvest the resulting recombinant virus.

  • Drug Susceptibility Testing: Determine the EC50 of this compound against the recombinant virus using a cell-based assay as described in Protocol 1.

  • Data Analysis: Compare the EC50 value of the patient-derived recombinant virus to that of a wild-type reference virus. The fold-change in EC50 indicates the level of resistance.

Visualizations

loviride_mechanism_of_action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Reverse Transcription Reverse Transcriptase->Reverse Transcription Inhibits Integrase Integrase Integration Integration Integrase->Integration Protease Protease Maturation Maturation Protease->Maturation Uncoating Uncoating Uncoating->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Assembly Assembly Viral mRNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding Budding Assembly->Budding Budding->Maturation New Virion New Virion Maturation->New Virion This compound This compound This compound->Reverse Transcriptase Binds to allosteric site HIV-1 Virion HIV-1 Virion HIV-1 Virion->Uncoating Entry

Caption: Mechanism of action of this compound on the HIV-1 life cycle.

antiviral_assay_workflow Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound Seed MT-4 cells in 96-well plate Seed MT-4 cells in 96-well plate Prepare serial dilutions of this compound->Seed MT-4 cells in 96-well plate Add this compound dilutions to cells Add this compound dilutions to cells Seed MT-4 cells in 96-well plate->Add this compound dilutions to cells Infect cells with HIV-1 Infect cells with HIV-1 Add this compound dilutions to cells->Infect cells with HIV-1 Incubate for 4-5 days Incubate for 4-5 days Infect cells with HIV-1->Incubate for 4-5 days Add cell viability reagent Add cell viability reagent Incubate for 4-5 days->Add cell viability reagent Measure absorbance/luminescence Measure absorbance/luminescence Add cell viability reagent->Measure absorbance/luminescence Calculate EC50 and CC50 Calculate EC50 and CC50 Measure absorbance/luminescence->Calculate EC50 and CC50 End End Calculate EC50 and CC50->End

Caption: Experimental workflow for a cell-based anti-HIV-1 assay.

rt_inhibition_workflow Start Start Prepare this compound dilutions Prepare this compound dilutions Start->Prepare this compound dilutions Prepare RT reaction mix Prepare RT reaction mix Prepare this compound dilutions->Prepare RT reaction mix Incubate this compound, RT, and reaction mix Incubate this compound, RT, and reaction mix Prepare RT reaction mix->Incubate this compound, RT, and reaction mix Transfer product to streptavidin plate Transfer product to streptavidin plate Incubate this compound, RT, and reaction mix->Transfer product to streptavidin plate Add Anti-DIG-HRP Add Anti-DIG-HRP Transfer product to streptavidin plate->Add Anti-DIG-HRP Add HRP substrate and stop solution Add HRP substrate and stop solution Add Anti-DIG-HRP->Add HRP substrate and stop solution Read absorbance Read absorbance Add HRP substrate and stop solution->Read absorbance Calculate IC50 Calculate IC50 Read absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an HIV-1 RT inhibition assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine Loviride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its efficacy against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As with other NNRTIs, this compound's mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA.[2][3] This inhibition prevents the integration of the viral genome into the host cell's DNA, thereby halting the viral replication cycle.

The evaluation of this compound's antiviral efficacy relies on robust and reproducible cell-based assays. These assays are essential for determining the compound's potency (IC50/EC50), its activity against different viral strains, and the potential for the development of drug resistance. This document provides detailed protocols for key cell-based assays used to characterize the antiviral activity of this compound.

Key Concepts in this compound Efficacy Testing

  • IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of the HIV-1 reverse transcriptase enzyme.[4][5]

  • EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. In the context of antiviral assays, it is the concentration required to inhibit 50% of viral replication or protect 50% of cells from virus-induced cytopathic effects.[6]

  • Cytopathic Effect (CPE): The structural changes in a host cell that are caused by viral invasion. The inhibiting of CPE is a common measure of antiviral drug efficacy.

  • MT-4 Cells: A human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection and exhibits rapid and pronounced cytopathic effects, making them a suitable model for antiviral screening.[4][6]

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound

The following diagram illustrates the HIV-1 life cycle, with a focus on the reverse transcription step and the mechanism of action of this compound.

HIV_Lifecycle cluster_cell Host Cell cluster_rt Reverse Transcription cluster_virus HIV-1 Virion HIV_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Template Proviral_DNA Proviral DNA Integration Integration into Host DNA Proviral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Proteins New Viral Proteins Transcription_Translation->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly Budding Budding Assembly->Budding HIV_Virion HIV-1 Budding->HIV_Virion New Virion Released Reverse_Transcriptase->Proviral_DNA Synthesizes This compound This compound This compound->Reverse_Transcriptase Allosterically Inhibits HIV_Virion->HIV_RNA Enters Cell

Caption: HIV-1 life cycle and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various HIV and SIV strains.

Table 1: Inhibitory Concentration (IC50) of this compound against HIV-1 Reverse Transcriptase

ParameterValue (µM)
IC500.3
Data sourced from MedchemExpress and TargetMol.[4][6]

Table 2: 50% Effective Concentration (EC50) of this compound against different HIV and SIV strains in MT-4 cells

Virus StrainEC50 (µM)
HIV-1 (IIIB)0.01
HIV-2 (ROD)85.5
HIV-2 (EHO)7.4
SIV (mac251)11.4
SIV (agm3)28.5
SIV (mndGB1)57.0
Data sourced from MedchemExpress.[6]

Experimental Protocols

MTT Assay for Antiviral Activity and Cytotoxicity

This assay is used to determine the ability of this compound to inhibit the cytopathic effects of HIV-1 in MT-4 cells. It also assesses the cytotoxicity of the compound on the cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound E Add this compound dilutions to appropriate wells A->E B Prepare MT-4 cell suspension D Seed MT-4 cells into 96-well plate B->D C Prepare HIV-1 viral stock F Add HIV-1 to infected wells (Control wells receive media) C->F D->E E->F G Incubate for 5 days at 37°C F->G H Add MTT reagent to all wells G->H I Incubate for 4 hours H->I J Add solubilization solution (e.g., DMSO) I->J K Read absorbance at 570 nm J->K L Calculate % cell viability and % inhibition of CPE K->L M Determine EC50 and CC50 values L->M

Caption: Workflow for the MTT-based antiviral assay.

Materials:

  • MT-4 cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • HIV-1 laboratory-adapted strain (e.g., IIIB, NL4-3)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%. Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.

  • Plate Seeding: Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the diluted this compound to the appropriate wells. For cytotoxicity assessment, a set of wells with cells and this compound dilutions but no virus should be included. Control wells should contain only cells and medium.

  • Virus Infection: Add 50 µL of an appropriate dilution of the HIV-1 stock to the wells designated for infection. The multiplicity of infection (MOI) should be optimized to cause significant CPE within 5 days.

  • Incubation: Incubate the plates for 5 days in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cytotoxicity (CC50): Calculate the percentage of cell viability at each this compound concentration in the uninfected wells relative to the control cells. The CC50 is the concentration that reduces cell viability by 50%.

    • Antiviral Activity (EC50): Calculate the percentage of protection from virus-induced CPE at each this compound concentration. The EC50 is the concentration that provides 50% protection.

Recombinant Virus Assay for Drug Susceptibility

This assay is used to assess the susceptibility of patient-derived or laboratory-engineered HIV-1 strains with specific mutations to this compound.

Workflow Diagram:

Recombinant_Virus_Assay_Workflow cluster_prep Preparation cluster_recombination Virus Generation cluster_phenotyping Phenotypic Analysis A Isolate viral RNA from patient plasma or cell culture B Amplify the reverse transcriptase gene by RT-PCR A->B C Co-transfect permissive cells with: - RT-deleted HIV-1 proviral DNA - The patient-derived RT PCR product B->C D Homologous recombination in cells produces infectious virus C->D E Harvest recombinant virus stock D->E F Perform antiviral susceptibility assay (e.g., MTT assay) with the recombinant virus and this compound E->F G Determine the EC50 of this compound against the recombinant virus F->G H Compare with EC50 against a wild-type reference virus G->H

Caption: Workflow for the recombinant virus assay.

Materials:

  • Patient plasma or HIV-1 infected cell culture supernatant

  • Viral RNA extraction kit

  • RT-PCR reagents

  • Primers specific for the HIV-1 reverse transcriptase gene

  • An HIV-1 proviral DNA clone with a deletion in the reverse transcriptase gene

  • Permissive cell line for transfection (e.g., HEK293T) and infection (e.g., MT-4)

  • Transfection reagent

  • This compound

Protocol:

  • RNA Extraction and RT-PCR: Extract viral RNA from the sample and amplify the reverse transcriptase coding region using RT-PCR.

  • Co-transfection: Co-transfect permissive cells (e.g., HEK293T) with the RT-deleted HIV-1 proviral DNA and the amplified patient-derived RT gene fragment.

  • Virus Production: Inside the cells, homologous recombination will occur, inserting the patient's RT gene into the proviral DNA, leading to the production of infectious recombinant virus.

  • Virus Harvest: Harvest the supernatant containing the recombinant virus after 48-72 hours.

  • Phenotypic Susceptibility Testing: Use the harvested recombinant virus to perform an antiviral susceptibility assay with this compound, as described in the MTT assay protocol.

  • Data Analysis: Determine the EC50 of this compound for the recombinant virus and compare it to the EC50 for a wild-type reference virus. A significant increase in the EC50 for the recombinant virus indicates resistance.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Workflow Diagram:

RT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to reaction wells A->D B Prepare reaction mixture: - Poly(A) template - Oligo(dT) primer - Labeled dTTP (e.g., ³H-dTTP) - Other dNTPs E Add reaction mixture to wells B->E C Prepare purified HIV-1 Reverse Transcriptase F Initiate reaction by adding HIV-1 RT C->F D->E E->F G Incubate at 37°C F->G H Stop the reaction G->H I Capture the newly synthesized DNA onto a filter H->I J Wash to remove unincorporated nucleotides I->J K Measure radioactivity (e.g., using a scintillation counter) J->K L Calculate % inhibition of RT activity K->L M Determine the IC50 value L->M

Caption: Workflow for the HIV-1 RT enzyme inhibition assay.

Materials:

  • Purified recombinant HIV-1 reverse transcriptase

  • This compound

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Filter mats (e.g., glass fiber)

  • Scintillation fluid and scintillation counter

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a microplate, combine the reaction buffer, poly(A)·oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

  • Inhibitor Addition: Add the this compound dilutions to the reaction wells.

  • Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and DNA Capture: Stop the reaction and spot the reaction mixtures onto a filter mat. The newly synthesized radiolabeled DNA will be captured on the filter.

  • Washing: Wash the filter mat to remove unincorporated labeled dNTPs.

  • Detection: Place the filter mat in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the no-drug control. The IC50 is the concentration of this compound that inhibits 50% of the RT activity.

Conclusion

The cell-based and biochemical assays described in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of this compound against HIV-1. The MTT assay offers a straightforward method for determining antiviral activity and cytotoxicity in a cell culture model. The recombinant virus assay is a powerful tool for assessing the impact of resistance mutations on drug susceptibility. Finally, the enzyme inhibition assay provides a direct measure of the compound's potency against its molecular target. Together, these assays are crucial for the preclinical characterization of this compound and other NNRTI candidates.

References

Application Notes and Protocols: Biochemical Assays for Loviride Inhibition of Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical assays used to characterize the inhibitory activity of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1 reverse transcriptase (RT). Detailed protocols for key assays are provided to enable researchers to assess the potency and mechanism of action of this compound and similar NNRTIs.

Introduction

This compound is an antiviral drug candidate that specifically targets the reverse transcriptase of the human immunodeficiency virus type 1 (HIV-1).[1][2] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to an allosteric site on the p66 subunit of the enzyme, known as the NNRTI binding pocket.[2] This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. This compound does not require intracellular phosphorylation to become active.

The evaluation of this compound's inhibitory potential relies on robust and reproducible biochemical assays. These assays are crucial for determining key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This document outlines the methodologies for these assays and presents a summary of the available quantitative data for this compound.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against HIV-1 RT has been determined in various studies. The following tables summarize the reported IC50 values against wild-type and mutant HIV-1 strains.

Table 1: Inhibitory Activity of this compound against Wild-Type HIV-1 Reverse Transcriptase

ParameterValueEnzyme SourceAssay TypeReference
IC500.3 µMRecombinant HIV-1 RTNot Specified[1][3]
IC500.0165 - 0.065 µMWild-Type Recombinant VirusRecombinant Virus Assay[4]

Table 2: Inhibitory Activity of this compound against NNRTI-Resistant HIV-1 Mutants

MutationFold ResistanceIC50 (µM)Reference
K103N + K238T2,98349.23[4]
Y181C562Not Specified[4]
K103N--[4]

Mechanism of this compound Inhibition

This compound, like other NNRTIs, functions as a non-competitive inhibitor of reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This binding event does not compete with the binding of deoxynucleoside triphosphates (dNTPs). Instead, it allosterically disrupts the catalytic efficiency of the enzyme, preventing the proper positioning of the template-primer and dNTPs for the polymerization reaction.

Loviride_Inhibition_Pathway cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_inactive Inactive RT RT_active Active RT (Template-Primer Bound) dsDNA Double-Stranded Viral DNA RT_active->dsDNA Polymerization (Blocked) Inhibition Inhibition of Polymerization RT_active->Inhibition This compound This compound This compound->RT_active binds to allosteric site dNTPs dNTPs Viral_RNA Viral RNA Template Viral_RNA->RT_active binds to NNRTI_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization Compound_Library Compound Library (including this compound) Primary_Assay High-Throughput Screening (e.g., Colorimetric Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Enzyme_Kinetics Enzyme Kinetic Studies (Ki Determination) Dose_Response->Enzyme_Kinetics Resistance_Profiling Resistance Profiling (Assays with Mutant RTs) Enzyme_Kinetics->Resistance_Profiling Lead_Compound Lead Compound (e.g., this compound) Resistance_Profiling->Lead_Compound

References

Troubleshooting & Optimization

Optimizing Loviride Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Loviride in in vitro settings. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It works by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme.[3] This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. This conformational change inhibits the enzyme's function, preventing the conversion of viral RNA into DNA and thereby blocking viral replication.[4]

Q2: How should I dissolve and store this compound for in vitro use?

This compound is soluble in DMSO.[5] For cell-based experiments, it is recommended to prepare a concentrated stock solution in DMSO. To avoid potential solvent-induced effects on cells, the final concentration of DMSO in your culture medium should typically not exceed 0.1%.[6]

  • Stock Solution Storage: Once prepared, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: What is a recommended starting concentration for an antiviral assay?

A good starting point for determining the effective concentration (EC50) of this compound against HIV-1 is to perform a serial dilution. Based on reported data, this compound inhibits HIV-1 (IIIB strain) replication in MT-4 cells with an EC50 as low as 0.01 µM.[1] Therefore, a dilution series spanning a range from nanomolar to micromolar (e.g., 0.001 µM to 10 µM) would be appropriate for initial experiments. The IC50 for the reverse transcriptase enzyme itself is approximately 0.3 µM.[1][6]

Q4: Can this compound be used against other retroviruses like HIV-2 or SIV?

Yes, this compound has shown activity against HIV-2 and Simian Immunodeficiency Virus (SIV), but with significantly lower potency compared to HIV-1. The EC50 values for HIV-2 and SIV strains are in the micromolar range.[1][6]

Q5: What are the key resistance mutations associated with this compound?

The emergence of drug-resistant viral strains is a significant concern with NNRTIs. For this compound, common mutations in the reverse transcriptase enzyme that confer resistance include K103N and Y181C.[3][7] The K103N mutation is particularly problematic as it can cause broad cross-resistance to other NNRTIs like efavirenz and nevirapine.[2][8]

Troubleshooting Guide

Problem 1: I am not observing the expected antiviral activity.

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Ensure your concentration range is appropriate for the specific viral strain being tested (see Table 1).
Drug Degradation Ensure the this compound stock solution was stored correctly at -20°C or -80°C and that it has not undergone multiple freeze-thaw cycles.[1] Prepare a fresh stock solution if degradation is suspected.
Resistant Viral Strain The viral strain you are using may harbor resistance mutations (e.g., K103N).[2][3] Sequence the reverse transcriptase gene of your viral stock to check for known NNRTI resistance mutations.
Assay Sensitivity Your assay may not be sensitive enough to detect antiviral activity. Consider using a single-cycle infectivity assay, which can be more sensitive than multi-round assays, especially for detecting subtle effects.[9]
High Viral Inoculum An excessively high amount of virus used for infection can overwhelm the inhibitory effect of the drug. Optimize the viral input in your assay.

Problem 2: I am observing significant cell death in my uninfected, drug-treated control wells.

Possible Cause Troubleshooting Steps
This compound Cytotoxicity This compound may be toxic to your specific cell line at the concentrations used. Perform a cytotoxicity assay (see Protocol 2) to determine the 50% cytotoxic concentration (CC50). Aim to use this compound at concentrations well below the CC50 for your antiviral experiments.
DMSO Toxicity The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1%.[6] Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.
Contamination Your cell culture or reagents may be contaminated. Check for signs of bacterial or fungal contamination. Test for mycoplasma.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against HIV and SIV Strains in MT-4 Cells

Virus StrainAssay EndpointValueReference
HIV-1 (IIIB)EC500.01 µM[1]
HIV-1 RTIC500.3 µM[1][6]
HIV-1 (NNRTI resistant)IC50> 10 µM[1]
HIV-2 (ROD)EC5085.5 µM[1]
HIV-2 (EHO)EC507.4 µM[1]
SIV (mac251)EC5011.4 µM[1]
SIV (agm3)EC5028.5 µM[1]
SIV (mndGB1)EC5057.0 µM[1]

EC50 (50% Effective Concentration): The concentration of drug that inhibits viral replication by 50%. IC50 (50% Inhibitory Concentration): The concentration of drug that inhibits the activity of the target enzyme by 50%.

Table 2: this compound Solubility Information

SolventSolubilityReference
DMSO≥ 6.25 mg/mL (17.79 mM)[1]
DMSO2 mg/mL[5]

Experimental Protocols & Visualizations

This compound's Mechanism of Action

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a key class of antiretroviral drugs.

G cluster_0 HIV Life Cycle ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication RT->ViralDNA Synthesizes RT->RT This compound This compound (NNRTI) BindingSite Allosteric Binding Pocket This compound->BindingSite Binds to BindingSite->RT Part of

Mechanism of this compound as an NNRTI.
Protocol 1: Determining the Antiviral Activity of this compound using an MTT Assay

This protocol determines the concentration of this compound required to inhibit the cytopathic effect of HIV-1 in a susceptible cell line, such as MT-4.

G start Start step1 1. Seed MT-4 cells in a 96-well plate. start->step1 step2 2. Prepare serial dilutions of this compound. step1->step2 step3 3. Add this compound dilutions to appropriate wells. step2->step3 step4 4. Add HIV-1 stock to infection wells. step3->step4 step5 5. Incubate plates for 5 days at 37°C. step4->step5 step6 6. Add MTT reagent to all wells. step5->step6 step7 7. Incubate for 3-4 hours. step6->step7 step8 8. Add solubilization solution (e.g., DMSO). step7->step8 step9 9. Read absorbance at 570 nm. step8->step9 end 10. Calculate EC50 value. step9->end

Workflow for this compound Antiviral Assay.

Methodology:

  • Cell Plating: Seed MT-4 cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[10] Include wells for cell controls (no virus, no drug), virus controls (virus, no drug), and experimental conditions.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 20 µM).

  • Drug Addition: Add 50 µL of the diluted this compound to the appropriate wells. Add 50 µL of medium to control wells.

  • Infection: Add 50 µL of a diluted HIV-1 stock to the virus control and experimental wells. The amount of virus should be optimized to cause a significant cytopathic effect in 5 days. Add 50 µL of medium to cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently by shaking on an orbital shaker.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the cell and virus controls. Plot the percentage of protection against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Protocol 2: Assessing this compound Cytotoxicity

This protocol determines the concentration at which this compound becomes toxic to the host cells, an essential control for antiviral assays.

Methodology:

  • Cell Plating: Seed cells (e.g., MT-4) in a 96-well plate as described in Protocol 1.

  • Compound Addition: Prepare and add serial dilutions of this compound to the wells as in Protocol 1. Do not add any virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay: Perform the MTT assay (steps 6-9) as described in Protocol 1.

  • Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control. Plot the percentage of viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Troubleshooting Unexpected Experimental Outcomes

When in vitro results deviate from expectations, a logical approach is needed to identify the root cause.

G Start Unexpected Result: Low/No Antiviral Effect CheckConc Verify Drug Dilutions & Calculations Start->CheckConc CheckViability Assess Cell Health in Controls Start->CheckViability CheckVirus Confirm Viral Titer & Cytopathic Effect Start->CheckVirus CheckResistance Is Viral Strain Known to be Resistant? Start->CheckResistance NewStock Prepare Fresh This compound Stock CheckConc->NewStock If error found OptimizeAssay Re-optimize Assay (Cell Density, Virus Input) CheckViability->OptimizeAssay If cells unhealthy CheckVirus->OptimizeAssay If CPE is low SequenceRT Sequence RT Gene for Mutations (e.g., K103N) CheckResistance->SequenceRT Yes / Suspected Conclusion Root Cause Identified CheckResistance->Conclusion No SequenceRT->Conclusion NewStock->Conclusion OptimizeAssay->Conclusion

Troubleshooting Logic for Low Antiviral Effect.

References

Technical Support Center: Loviride Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Loviride in antiviral assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound antiviral assays in a question-and-answer format.

Q1: Why am I observing no or very low antiviral activity with this compound?

A1: Several factors can lead to a lack of expected antiviral effect. Consider the following possibilities:

  • Compound Integrity: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[1] Improper storage can lead to degradation. Verify the concentration of your working solutions.

  • Viral Strain and Resistance: this compound is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) primarily active against HIV-1.[1][2] It has significantly lower or no activity against HIV-2 and SIV.[1][2] Furthermore, certain HIV-1 mutations, such as K103N and Y181C, confer high-level resistance to this compound.[3][4] Confirm the genotype of your viral strain to ensure it is susceptible.

  • Assay Conditions: The chosen cell line and assay format are critical. For instance, this compound's activity has been characterized in MT-4 cells.[2] Ensure your cell density, virus multiplicity of infection (MOI), and incubation times are optimized for your specific system.

  • Reverse Transcriptase (RT) Reaction Failure: Since this compound targets reverse transcriptase, any issues with the RT step in your assay will mask the drug's effect. Ensure high-quality, intact RNA is used and that there are no inhibitors present, such as SDS, EDTA, or guanidinium salts.[5][6]

Q2: My results show high variability between replicate wells or experiments. What is the cause?

A2: High variability can obscure genuine results. Here are common sources of variability and their solutions:

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially during serial dilutions of the compound, is a major source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.[7]

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates leads to variable cell numbers per well, affecting viral replication and cytotoxicity measurements. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate compounds and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

  • Reagent Inconsistency: Use reagents from the same lot for the duration of an experiment to minimize variability. Thaw frozen reagents completely and mix them well before use.

Q3: I am seeing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?

A3: Distinguishing between antiviral activity and cytotoxicity is crucial.

  • Determine the Therapeutic Window: Always run a parallel cytotoxicity assay without the virus to determine the 50% cytotoxic concentration (CC50).[8] The selectivity index (SI), calculated as CC50 / EC50, indicates the therapeutic window. A low SI value suggests that the observed "antiviral" effect may be due to cell death.

  • Assay Endpoint: The choice of cytotoxicity assay matters. Assays like MTT measure metabolic activity, while LDH release assays measure membrane integrity.[9][10] Different compounds can affect these pathways differently. Consider using a multiplex assay that can distinguish between apoptosis and necrosis.[10]

  • Compound Solubility: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay wells is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%).

Q4: My reverse transcriptase (RT-qPCR) assay is failing or giving inconsistent results. What should I check?

A4: Since this compound targets RT, a robust RT-qPCR is essential for mechanism-of-action studies.

  • RNA Quality: Start with high-quality, intact RNA. Assess RNA integrity using methods like agarose gel electrophoresis.[11] Contamination with genomic DNA can lead to false-positive results; treat samples with DNase I.[11]

  • Primer and Probe Design: Ensure primers are specific to your target sequence and do not form primer-dimers. For cDNA generated with oligo-dT priming, PCR primers should be located towards the 3' end of the transcript.

  • Reaction Inhibitors: Carryover inhibitors from RNA extraction (e.g., salts, ethanol) can suppress the RT and PCR steps.[5][6] Consider repurifying your RNA samples if inhibition is suspected.

  • Optimizing Reaction Conditions: If you suspect secondary structures in the RNA template are impeding reverse transcription, try increasing the reaction temperature.[5] Use a thermostable reverse transcriptase if necessary.

Quantitative Data Summary

The antiviral activity of this compound is highly dependent on the viral strain and the cell line used. The following table summarizes key inhibitory concentrations reported in the literature.

ParameterVirus Strain/EnzymeCell LineValueReference
IC50 HIV-1 Reverse TranscriptaseCell-free0.3 µM[1][2]
EC50 HIV-1 (IIIB)MT-40.01 µM[1][2]
EC50 HIV-2 (ROD)MT-485.5 µM[1][2]
EC50 HIV-2 (EHO)MT-47.4 µM[1][2]
EC50 SIV (mac251)MT-411.4 µM[1][2]
IC50 HIV-1 (NNRTI resistant strain)MT-4> 10 µM[2]

Experimental Protocols

Protocol 1: HIV-1 Antiviral Activity Assay (CPE Reduction Method)

This protocol is a standard method for assessing the ability of a compound to inhibit the cytopathic effect (CPE) of HIV-1 in a susceptible cell line like MT-4.

  • Cell Preparation: Seed MT-4 cells into a 96-well microplate at a density of 2.5 x 10⁴ cells/well in 50 µL of culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. Add 25 µL of each dilution to the appropriate wells. Include wells for "cell control" (no virus, no compound) and "virus control" (virus, no compound).

  • Infection: Add 25 µL of an appropriate dilution of HIV-1 stock (e.g., strain IIIB) to all wells except the "cell control" wells. The amount of virus should be sufficient to cause widespread CPE in 4-5 days.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, until CPE is maximal in the virus control wells.

  • Endpoint Measurement (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

This protocol is performed in parallel with the antiviral assay to measure the compound's toxicity.

  • Cell Preparation: Seed MT-4 cells as described in Protocol 1.

  • Compound Dilution: Add the same serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator. Do not add the virus.

  • Endpoint Measurement (MTT Assay): Follow step 5 from Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the CC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action for NNRTIs

G cluster_virus HIV Particle cluster_cell Host Cell Cytoplasm HIV_RNA Viral RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT Template DNA Viral DNA RT->DNA Synthesizes Integration Integration into Host Genome DNA->Integration This compound This compound (NNRTI) This compound->RT Allosterically Inhibits

Caption: this compound, an NNRTI, binds to an allosteric site on reverse transcriptase, inhibiting the synthesis of viral DNA from the RNA template.

Diagram 2: General Antiviral Assay Workflow

G A 1. Seed Host Cells in Microplate C 3. Add Compound to Cells A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Infect Cells with Virus C->D E 5. Incubate for Defined Period D->E F 6. Measure Endpoint (e.g., Cell Viability, CPE) E->F G 7. Analyze Data (Calculate EC50/CC50) F->G

Caption: A standard workflow for determining the in vitro efficacy of an antiviral compound like this compound.

Diagram 3: Troubleshooting Logic for Low Antiviral Activity

G Start Problem: Low or No Antiviral Activity Check_Compound Is the Compound OK? Start->Check_Compound Check_Virus Is the Virus OK? Start->Check_Virus Check_Assay Is the Assay Setup OK? Start->Check_Assay Sol_Compound1 Verify stock concentration and storage conditions. Check_Compound->Sol_Compound1 No Sol_Compound2 Prepare fresh dilutions. Check_Compound->Sol_Compound2 No Sol_Virus1 Check virus titer. Is it optimal for CPE? Check_Virus->Sol_Virus1 No Sol_Virus2 Genotype virus for NNRTI resistance mutations. Check_Virus->Sol_Virus2 No Sol_Assay1 Confirm cell density and health. Check_Assay->Sol_Assay1 No Sol_Assay2 Review incubation time and assay endpoint. Check_Assay->Sol_Assay2 No

Caption: A decision tree to diagnose potential causes of poor or absent this compound activity in an antiviral assay.

References

Technical Support Center: Enhancing the Bioavailability of Loviride Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Loviride analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound and its analogs?

This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), faced challenges in clinical development due to poor potency.[1] While specific data on all its analogs are not extensively published, NNRTIs as a class often exhibit poor aqueous solubility, which is a major factor limiting their oral bioavailability.[2] Challenges for this compound analogs likely include:

  • Low Aqueous Solubility: Many NNRTIs are poorly soluble in water, which can hinder their dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3][4]

  • Limited Permeability: The ability of the drug to pass through the intestinal epithelium can be a limiting factor.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.

  • P-glycoprotein (P-gp) Efflux: Some NNRTIs are substrates for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the gut lumen.

Q2: What are the common strategies to improve the bioavailability of poorly soluble compounds like this compound analogs?

Several formulation and chemical modification strategies can be employed:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[2][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]

  • Prodrug Approach: Modifying the chemical structure of the analog to create a more soluble or permeable prodrug that is converted to the active form in the body is a common strategy.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[4]

Q3: Which in vitro models are recommended for assessing the permeability of this compound analogs?

The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human intestinal drug absorption.[8][9][10] These cells, derived from a human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier.[8][9] This assay can help determine the apparent permeability coefficient (Papp) and identify if a compound is a substrate for efflux transporters like P-gp.[10][11]

Q4: What are the key parameters to measure in an in vivo pharmacokinetic study for this compound analogs?

In a typical preclinical pharmacokinetic study in an animal model like the rat, the following parameters are crucial for assessing bioavailability:[12][13][14][15]

  • Cmax: Maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to a drug over time.

  • t1/2 (Half-life): The time required for the concentration of the drug to be reduced by half.

  • F (Bioavailability): The fraction of the administered dose of unchanged drug that reaches the systemic circulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound analogs.

Problem Possible Cause Troubleshooting Steps
Low apparent permeability (Papp) in Caco-2 assay 1. Poor aqueous solubility of the analog. 2. Low intrinsic permeability of the compound. 3. The compound is a substrate for efflux transporters (e.g., P-gp). 4. Issues with the integrity of the Caco-2 cell monolayer.1. Use a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) to dissolve the compound. 2. Consider structural modifications to improve lipophilicity (within an optimal range). 3. Perform the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if permeability increases. 4. Check the transepithelial electrical resistance (TEER) values of the monolayer to ensure its integrity.[8]
High variability in in vivo pharmacokinetic data 1. Inconsistent dosing technique (oral gavage). 2. Variations in the fasted state of the animals. 3. Inter-animal differences in metabolism. 4. Issues with the formulation leading to variable dissolution.1. Ensure consistent and accurate oral gavage technique. 2. Standardize the fasting period for all animals before dosing.[14] 3. Increase the number of animals per group to improve statistical power. Consider a cross-over study design if feasible.[15] 4. Ensure the formulation is homogenous and stable. For suspensions, ensure they are well-mixed before each administration.
Low oral bioavailability in animal models despite good in vitro permeability 1. High first-pass metabolism in the liver. 2. Poor solubility and dissolution in the gastrointestinal tract. 3. Degradation of the compound in the acidic environment of the stomach.1. Investigate the metabolic stability of the compound using liver microsomes or S9 fractions. Consider co-administration with a metabolic inhibitor in preclinical studies to confirm. 2. Re-evaluate the formulation strategy. Consider micronization, solid dispersion, or a lipid-based formulation to improve dissolution.[2][5] 3. Test the stability of the compound in simulated gastric fluid. If it is unstable, consider enteric-coated formulations.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the in vitro intestinal permeability of a this compound analog.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The this compound analog (at a known concentration, e.g., 10 µM) is added to the apical (donor) side.

    • Samples are taken from the basolateral (receiver) side at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the this compound analog in the collected samples is determined using a sensitive analytical method like LC-MS/MS.[10]

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound analog.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing:

    • Animals are fasted overnight before dosing.[14]

    • A known dose of the this compound analog formulation is administered via oral gavage.

    • For determining absolute bioavailability, a separate group of rats is administered the compound intravenously.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[14]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Sample Analysis: The concentration of the this compound analog in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis. Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Data Presentation

Table 1: Illustrative In Vitro Permeability Data for NNRTIs (Caco-2 Model)

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Propranolol (High Permeability Control) >15<2
Atenolol (Low Permeability Control) <1<2
NNRTI Analog X 2.55.8
NNRTI Analog Y (with P-gp inhibitor) 8.21.5

Note: Data are for illustrative purposes and represent typical values for NNRTIs.

Table 2: Illustrative Pharmacokinetic Parameters of an NNRTI Analog in Rats Following Oral Administration

ParameterValue
Dose (mg/kg) 10
Cmax (ng/mL) 450 ± 85
Tmax (h) 2.0 ± 0.5
AUC₀₋₂₄ (ng*h/mL) 3200 ± 550
t₁/₂ (h) 6.2 ± 1.1
F (%) 25

Note: Data are for illustrative purposes and represent typical values for NNRTIs.

Visualizations

Experimental_Workflow_for_Bioavailability_Assessment cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Assessment Solubility_Assay Aqueous Solubility Determination Formulation_Strategy Select Formulation (e.g., Solid Dispersion, SEDDS) Solubility_Assay->Formulation_Strategy Low Solubility Caco2_Assay Caco-2 Permeability Assay PK_Study Rat Pharmacokinetic Study (Oral & IV) Caco2_Assay->PK_Study Good Permeability Metabolic_Stability Liver Microsome Stability Assay Metabolic_Stability->PK_Study Good Stability Formulation_Strategy->PK_Study Data_Analysis Calculate PK Parameters (Cmax, AUC, F) PK_Study->Data_Analysis Loviride_Analog This compound Analog Loviride_Analog->Solubility_Assay Loviride_Analog->Caco2_Assay Loviride_Analog->Metabolic_Stability Troubleshooting_Logic_for_Low_Bioavailability Start Low Oral Bioavailability Observed Check_Solubility Is aqueous solubility low? Start->Check_Solubility Improve_Solubility Improve Formulation: - Micronization - Solid Dispersion - Lipid Formulation Check_Solubility->Improve_Solubility Yes Check_Permeability Is Caco-2 permeability low? Check_Solubility->Check_Permeability No End Optimized Bioavailability Improve_Solubility->End Check_Efflux Is it a P-gp substrate? Check_Permeability->Check_Efflux Yes Check_Metabolism Is metabolic stability low? Check_Permeability->Check_Metabolism No Improve_Permeability Structural Modification (Prodrug Approach) Check_Efflux->Improve_Permeability No Use_Inhibitor Co-administer with P-gp inhibitor (in vivo) Check_Efflux->Use_Inhibitor Yes Improve_Permeability->End Use_Inhibitor->End Improve_Stability Structural Modification to block metabolic sites Check_Metabolism->Improve_Stability Yes Check_Metabolism->End No Improve_Stability->End

References

Technical Support Center: Addressing Cytotoxicity of Loviride in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with the experimental non-nucleoside reverse transcriptase inhibitor (NNRTI), Loviride.

Disclaimer: this compound is an experimental compound that failed to gain marketing approval due to poor potency and the rapid development of resistance.[1] Comprehensive public data on its general cytotoxicity across a wide range of cell lines is limited. The information provided here is intended as a guide for researchers to assess and manage potential cytotoxicity in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

A1: There is limited publicly available data on the 50% cytotoxic concentration (CC50) of this compound in various cell lines. Most studies have focused on its anti-HIV activity (IC50 and EC50). For example, the IC50 for this compound against HIV-1 reverse transcriptase is 0.3 µM.[2] It is crucial to determine the CC50 empirically in your specific cell line of interest to establish a therapeutic window.

Q2: How can I determine the cytotoxic potential of this compound in my cell line?

A2: You can determine the CC50 of this compound in your cell line by performing a dose-response experiment and using a cell viability assay, such as the MTT, XTT, or LDH assay. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.[3]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While specific data for this compound is scarce, drug-induced cytotoxicity can occur through various mechanisms, including:

  • Induction of Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[4]

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential, inhibition of the electron transport chain, and increased production of reactive oxygen species (ROS). Some reverse transcriptase inhibitors are known to cause mitochondrial toxicity.[5][6][7]

  • Cell Cycle Arrest: Inhibition of cell cycle progression at specific checkpoints, which can lead to cell death if the arrest is prolonged or irreversible.[8][9]

  • Off-Target Effects: this compound may interact with other cellular targets besides HIV reverse transcriptase, leading to unexpected toxicity.[10][11]

Q4: At what concentration should I start my experiments to minimize the risk of cytotoxicity?

A4: As a starting point, it is advisable to use concentrations around the known effective concentration (EC50) for its anti-HIV activity (e.g., 0.01 µM for HIV-1 inhibition in MT-4 cells) and titrate upwards.[2] A preliminary CC50 determination is highly recommended before conducting extensive experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of cell death at expected therapeutic concentrations. The cell line being used is particularly sensitive to this compound.Determine the CC50 for your specific cell line to establish the therapeutic index (CC50/IC50). Consider using a lower concentration or a different cell line if the therapeutic window is too narrow.
Increased cell death over longer incubation times. Cumulative toxicity or induction of a slow-acting cell death pathway like apoptosis.Perform a time-course experiment to assess cell viability at different time points. Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining).
Inconsistent results between experiments. Issues with this compound stock solution (e.g., precipitation, degradation) or variability in cell health.Prepare fresh this compound stock solutions in an appropriate solvent like DMSO and store them properly. Ensure consistent cell seeding densities and passage numbers. Include a positive control for cytotoxicity.
Signs of cellular stress (e.g., altered morphology) without significant cell death. Sub-lethal cytotoxicity or induction of specific cellular stress responses.Assess markers of cellular stress, such as reactive oxygen species (ROS) production or changes in mitochondrial membrane potential. Analyze cell cycle distribution to check for arrest at specific phases.

Quantitative Data

Table 1: Reported Anti-HIV Activity of this compound

TargetAssayCell LineValueReference
HIV-1 Reverse TranscriptaseEnzyme Inhibition-IC50: 0.3 µM[2]
HIV-1 (IIIB)Viral ReplicationMT-4EC50: 0.01 µM[2]
HIV-2 (ROD)Viral ReplicationMT-4EC50: 85.5 µM[2]
HIV-2 (EHO)Viral ReplicationMT-4EC50: 7.4 µM[2]
SIV (mac251)Viral ReplicationMT-4EC50: 11.4 µM[2]
SIV (agm3)Viral ReplicationMT-4EC50: 28.5 µM[2]
SIV (mndGB1)Viral ReplicationMT-4EC50: 57.0 µM[2]

Table 2: Template for User-Determined CC50 Values of this compound

Cell LineSeeding Density (cells/well)Incubation Time (hours)Assay MethodCC50 (µM)
e.g., HeLae.g., 5,000e.g., 48e.g., MTTEnter your value
Enter your cell line
Enter your cell line

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol provides a method to determine the concentration of this compound that reduces the viability of a cell culture by 50%.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control for apoptosis (e.g., treatment with staurosporine).

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Follow-up start Start Experiment determine_conc Determine this compound Concentration Range start->determine_conc treat_cells Treat Cells with This compound Dilutions determine_conc->treat_cells cc50_assay Perform CC50 Assay (e.g., MTT) treat_cells->cc50_assay calc_cc50 Calculate CC50 cc50_assay->calc_cc50 cytotoxicity_check Is Cytotoxicity Observed? calc_cc50->cytotoxicity_check mechanism_investigation Investigate Mechanism (Apoptosis, Mitochondria, Cell Cycle) cytotoxicity_check->mechanism_investigation Yes no_cytotoxicity Proceed with Experiment cytotoxicity_check->no_cytotoxicity No end_experiment End/Optimize Experiment mechanism_investigation->end_experiment no_cytotoxicity->end_experiment

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage, ROS) bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

cell_cycle G1 G1 Phase (Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) Spindle_checkpoint Spindle Checkpoint M->Spindle_checkpoint G1_S_checkpoint->S G2_M_checkpoint->M Spindle_checkpoint->G1

Caption: The cell cycle with key checkpoints.

References

Technical Support Center: Optimizing Experimental Design for Loviride Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental antiviral drug that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), a crucial enzyme for viral replication.[2][3] By binding to a hydrophobic pocket in the p66 subunit of the RT, this compound induces a conformational change that inhibits the enzyme's DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.[3][4]

Q2: Why was this compound discontinued, and what are its main limitations?

A2: this compound entered Phase III clinical trials in the late 1990s but ultimately failed to gain marketing approval primarily due to its poor potency.[1][5] A significant limitation observed during clinical trials was the high probability of developing drug resistance, particularly the K103N mutation in the reverse transcriptase enzyme. This mutation confers cross-resistance to other NNRTIs like efavirenz and nevirapine.[1][5]

Q3: What are the most common mutations associated with this compound resistance?

A3: The most frequently observed mutation conferring resistance to this compound is K103N in the HIV-1 reverse transcriptase.[1][6] Other notable mutations include Y181C, V108I, A98G, and K101Q.[6] The presence of these mutations can significantly reduce the susceptibility of HIV-1 to this compound.

Q4: In what types of in vitro assays is this compound typically evaluated?

A4: this compound is commonly evaluated in cell-based antiviral assays and enzyme activity assays. A standard method involves using MT-4 cells, a human T-cell line, to assess the inhibition of HIV-1 induced cytopathic effects.[2][7] Additionally, cell-free enzymatic assays are used to directly measure the inhibitory activity of this compound on purified HIV-1 reverse transcriptase.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no antiviral activity observed in cell-based assays. 1. Poor solubility of this compound: this compound has low aqueous solubility, which can limit its effective concentration in cell culture media.[9] 2. Suboptimal drug concentration: Due to its relatively low potency, the concentrations used may be insufficient to inhibit viral replication.[1] 3. Use of a resistant viral strain: The HIV-1 strain used may harbor pre-existing NNRTI resistance mutations.1. Optimize drug formulation: Prepare stock solutions of this compound in 100% DMSO. For working solutions, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent toxicity. Sonication may aid dissolution. 2. Increase drug concentration: Test a broader range of this compound concentrations, extending to higher micromolar levels, to determine an effective dose-response curve. 3. Genotype the viral stock: Sequence the reverse transcriptase gene of your HIV-1 strain to check for known NNRTI resistance mutations.
High variability in IC50/EC50 values between experiments. 1. Inconsistent cell health and density: Variations in MT-4 cell viability and seeding density can affect the outcome of cytopathic effect assays. 2. Inconsistent virus titer: The amount of virus used to infect the cells can influence the apparent potency of the inhibitor. 3. Degradation of this compound: Improper storage of this compound stock solutions can lead to reduced activity.1. Standardize cell culture procedures: Ensure consistent cell passage numbers, viability checks (e.g., trypan blue exclusion), and accurate cell counting for each experiment. 2. Use a standardized virus stock: Prepare and titer a large batch of virus stock to be used across multiple experiments. 3. Proper storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Development of drug resistance during in vitro selection studies. 1. Suboptimal drug pressure: Using concentrations of this compound that are too low can facilitate the selection and outgrowth of resistant viral variants.1. Use a range of selective concentrations: In resistance selection experiments, use this compound at concentrations around the EC50, as well as several multiples of the EC50, to apply adequate selective pressure.
Unexpected results in cross-resistance studies. 1. Complex mutation patterns: The presence of multiple mutations in the reverse transcriptase can lead to unpredictable patterns of cross-resistance to other NNRTIs.[6]1. Comprehensive genotypic and phenotypic analysis: When evaluating cross-resistance, perform full genotypic sequencing of the reverse transcriptase. Test the resistant variants against a panel of different NNRTIs to establish a complete resistance profile.

Data Presentation

The following tables summarize key quantitative data for this compound studies.

Table 1: In Vitro Activity of this compound against different HIV and SIV Strains

Virus StrainCell LineAssay TypeEndpointIC50 / EC50 (µM)
HIV-1 (Wild-Type)-Enzyme ActivityIC500.3[6]
HIV-1 (IIIB)MT-4Cytopathic EffectEC500.01[6]
HIV-2 (ROD)MT-4Cytopathic EffectEC5085.5[6]
HIV-2 (EHO)MT-4Cytopathic EffectEC507.4[6]
SIV (mac251)MT-4Cytopathic EffectEC5011.4[6]
SIV (agm3)MT-4Cytopathic EffectEC5028.5[6]
SIV (mndGB1)MT-4Cytopathic EffectEC5057.0[6]

Table 2: Cross-Resistance Profile of this compound-Resistant HIV-1 Strains

RT Mutation(s)Fold Resistance to this compoundFold Resistance to NevirapineFold Resistance to DelavirdineFold Resistance to Efavirenz
K103N11 - 226HighHigh3.2 - 139
Y181C562N/A39.20.8
K103N + K238T2983N/AN/AN/A

Data compiled from studies on clinical samples.[10] "N/A" indicates data not available.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Enzyme Activity Assay

This protocol is adapted for the evaluation of this compound's inhibitory activity on purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations for testing. Include a DMSO-only control.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the desired concentration of this compound or DMSO control.

  • Enzyme Addition: Add the purified HIV-1 RT to each reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding a mixture of [³H]-dTTP and unlabeled dTTP. Incubate for 1 hour at 37°C.

  • Stop Reaction: Terminate the reaction by adding cold 10% TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters multiple times with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

MT-4 Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This protocol outlines a method to assess the ability of this compound to protect MT-4 cells from HIV-1-induced cell death.

Materials:

  • MT-4 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound in complete medium. Also, prepare a cell-only control (no virus, no drug) and a virus-only control (with virus, no drug).

  • Drug Addition: Add 50 µL of the diluted this compound to the appropriate wells.

  • Virus Infection: Add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI) to the wells containing the drug and the virus-only control wells. Add 50 µL of medium to the cell-only control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator, until cytopathic effects are clearly visible in the virus-only control wells.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the cell-only and virus-only controls. Determine the EC50 value by plotting the percentage of protection against the logarithm of the this compound concentration.

Mandatory Visualizations

Loviride_Mechanism_of_Action HIV_Virus HIV-1 Virion Viral_RNA Viral RNA HIV_Virus->Viral_RNA Enters Host Cell & Uncoats Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Inhibition Inhibition This compound This compound This compound->Reverse_Transcriptase Integration Integration into Host Genome Viral_DNA->Integration

Caption: Mechanism of action of this compound on HIV-1 reverse transcriptase.

Experimental_Workflow_MT4_Assay Start Start Seed_Cells Seed MT-4 Cells in 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Add_Drug Add this compound to Cells Prepare_Dilutions->Add_Drug Infect_Cells Infect Cells with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate MTT_Assay Perform MTT Assay (Measure Cell Viability) Incubate->MTT_Assay Analyze_Data Analyze Data (Calculate EC50) MTT_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MT-4 cell-based antiviral assay.

References

Interpreting unexpected results in Loviride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Loviride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental antiviral drug that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1), a critical enzyme for viral replication.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound binds to an allosteric hydrophobic pocket near the catalytic site of the RT enzyme.[4] This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA.

Q2: What is the typical potency of this compound against wild-type HIV-1?

The in vitro potency of this compound can vary depending on the specific HIV-1 strain and the assay system used. Generally, it has an IC50 (the concentration required to inhibit 50% of enzyme activity or viral replication) in the sub-micromolar range for wild-type HIV-1 reverse transcriptase, with reported values around 0.3 µM.[3][5]

Q3: Does this compound show activity against HIV-2 or other viruses?

This compound is highly selective for HIV-1.[6] It demonstrates significantly lower to no inhibitory activity against HIV-2 and simian immunodeficiency virus (SIV).[3][5] This selectivity is a characteristic feature of many NNRTIs.

Troubleshooting Guide for Unexpected Results

Q1: My cell-based assay shows significantly lower this compound potency than expected from enzymatic assays. What could be the cause?

Possible Causes and Solutions:

  • Compound Solubility and Stability: this compound has low aqueous solubility.[2] It may precipitate in your cell culture medium, reducing the effective concentration.

    • Troubleshooting Steps:

      • Visually inspect your culture wells for any signs of precipitation after adding this compound.

      • Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.[3]

      • Ensure the final concentration of the solvent in your culture medium is non-toxic to the cells (typically <0.5%).

      • Consider using a formulation with solubilizing agents, but be sure to include appropriate vehicle controls in your experiment.

  • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it could be actively transported out by efflux pumps.

    • Troubleshooting Steps:

      • While specific data on this compound's interaction with cellular transporters is limited, this is a known phenomenon for some antiviral drugs.

      • If available, you could test your experiment in cell lines with known efflux pump expression profiles.

  • Protein Binding: this compound may bind to proteins in the serum of your cell culture medium, reducing its free and active concentration.

    • Troubleshooting Steps:

      • Try reducing the serum concentration in your medium, if your cells can tolerate it. Remember to include a control for the effect of reduced serum on viral replication.

      • Perform a parallel experiment with a serum-free medium for a short duration, if possible.

Q2: I am observing high cytotoxicity in my cell line at concentrations where I expect to see antiviral activity. Is this expected?

Possible Causes and Solutions:

  • Off-Target Effects: At higher concentrations, this compound might have off-target effects that lead to cytotoxicity.[7]

    • Troubleshooting Steps:

      • Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.

      • Calculate the selectivity index (SI), which is the ratio of CC50 to EC50 (50% effective concentration). A low SI indicates a narrow therapeutic window.

      • Always run a parallel cytotoxicity control (uninfected cells treated with this compound) alongside your antiviral assay.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Troubleshooting Steps:

      • Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line.

      • Include a vehicle control (cells treated with the same concentration of solvent without this compound) to assess solvent-induced cytotoxicity.

Q3: My experiment shows that this compound is initially effective, but its antiviral activity decreases over time or with subsequent viral passages. What is happening?

Possible Causes and Solutions:

  • Development of Drug Resistance: This is a very common issue with NNRTIs.[8] Prolonged exposure to this compound can select for mutations in the reverse transcriptase gene that confer resistance.

    • Troubleshooting Steps:

      • Sequence the reverse transcriptase gene of the virus from your culture. Look for known NNRTI resistance mutations, such as K103N or Y181C.[4][9] The K103N mutation is a particularly common cause of resistance to this compound.[1][4]

      • Perform a phenotypic drug susceptibility assay to confirm that the selected virus is indeed resistant to this compound.

      • Test for cross-resistance to other NNRTIs like nevirapine or efavirenz, as this is a frequent occurrence.[9]

Data Presentation

Table 1: In Vitro Activity of this compound Against Different HIV Strains

Virus StrainCell LineAssay TypeIC50 / EC50 (µM)Reference
HIV-1 (Wild-Type)-Enzymatic (RT)0.3[3][5]
HIV-1 (IIIB)MT-4Cell-based0.046[6]
HIV-2 (ROD)MT-4Cell-based85.5[5]
SIV (mac251)MT-4Cell-based11.4[5]

Table 2: Impact of Resistance Mutations on this compound Potency

Mutation in Reverse TranscriptaseFold Resistance to this compoundReference
K103NHigh (can be >100-fold)[9]
Y181C~562-fold[9]
K103N + K238T~2983-fold[9]

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Activity Assay (Enzymatic)

This protocol provides a general framework for measuring the inhibitory effect of this compound on HIV-1 RT activity.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • This compound stock solution (in DMSO)

    • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

    • Poly(rA)-oligo(dT) template-primer

    • dATP (deoxyadenosine triphosphate)

    • [³H]-dTTP (tritiated deoxythymidine triphosphate)

    • 96-well plates

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound in the reaction buffer. Also, prepare a no-drug control and a positive control (e.g., another known NNRTI).

    • In a 96-well plate, add the diluted this compound, the poly(rA)-oligo(dT) template-primer, dATP, and [³H]-dTTP.

    • Initiate the reaction by adding the recombinant HIV-1 RT enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding cold trichloroacetic acid (TCA).

    • Transfer the contents of each well to a filtermat, and wash to remove unincorporated [³H]-dTTP.

    • Place the filtermat in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of RT inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay (MTT Method)

This protocol assesses the ability of this compound to protect a cell line (e.g., MT-4) from HIV-1-induced cytopathic effects.

  • Reagents and Materials:

    • MT-4 cells

    • HIV-1 stock (e.g., strain IIIB)

    • This compound stock solution (in DMSO)

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the diluted this compound to the wells containing the cells. Include cell controls (no virus, no drug), virus controls (cells + virus, no drug), and toxicity controls (cells + drug, no virus).

    • Infect the appropriate wells with a predetermined amount of HIV-1.

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects (e.g., 4-5 days).

    • Add MTT solution to all wells and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell protection for each this compound concentration and determine the EC50 value. Also, calculate the CC50 from the toxicity control wells.

Mandatory Visualizations

G cluster_0 HIV-1 Replication Cycle cluster_1 This compound Mechanism of Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration RT Reverse Transcriptase (Allosteric Pocket) Viral Protein Synthesis Viral Protein Synthesis Integration->Viral Protein Synthesis Assembly & Budding Assembly & Budding Viral Protein Synthesis->Assembly & Budding This compound This compound This compound->RT Binds to Inhibition Inhibition of DNA Synthesis RT->Inhibition

Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.

G cluster_workflow General Experimental Workflow start Start: Prepare Reagents prepare_drug Prepare this compound Serial Dilutions start->prepare_drug setup_assay Set up Enzymatic or Cell-based Assay prepare_drug->setup_assay add_drug Add this compound to Assay setup_assay->add_drug incubate Incubate add_drug->incubate measure Measure Endpoint (e.g., RT activity, Cell Viability) incubate->measure analyze Analyze Data (Calculate IC50/EC50) measure->analyze end End: Interpret Results analyze->end G unexpected_result Unexpected Result Observed (e.g., Low Potency, High Toxicity) check_solubility Check Compound Solubility and Stability unexpected_result->check_solubility Is potency lower in cell assays? check_cytotoxicity Assess Cytotoxicity (CC50) and Solvent Effects unexpected_result->check_cytotoxicity Is cell death high? check_resistance Sequence Viral RT Gene for Mutations unexpected_result->check_resistance Does efficacy decrease over time? solubility_issue Issue Found: Precipitation/Degradation check_solubility->solubility_issue Yes no_issue No Obvious Issue: Consider Other Factors (e.g., Protein Binding) check_solubility->no_issue No cytotoxicity_issue Issue Found: Low Selectivity Index check_cytotoxicity->cytotoxicity_issue Yes check_cytotoxicity->no_issue No resistance_issue Issue Found: Resistance Mutations (e.g., K103N) check_resistance->resistance_issue Yes check_resistance->no_issue No

References

Validation & Comparative

Efficacy of Loviride Against NNRTI-Resistant HIV Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Loviride, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against NNRTI-resistant Human Immunodeficiency Virus (HIV) strains. Its performance is evaluated alongside other first-generation NNRTIs and newer generation agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate understanding and replication of the findings.

Introduction to this compound and NNRTI Resistance

This compound is an NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1] Like other NNRTIs, it binds to a hydrophobic pocket in the p66 subunit of the RT, inducing a conformational change that inhibits its function. However, the clinical utility of first-generation NNRTIs, including this compound, has been hampered by the rapid emergence of drug-resistant viral strains.[2] Single amino acid substitutions in the NNRTI binding pocket can confer high-level resistance and often lead to cross-resistance across the entire class of drugs.

Key mutations associated with NNRTI resistance include K103N, Y181C, and G190A. The K103N mutation is one of the most common and confers broad cross-resistance to many NNRTIs.[1][2][3] The Y181C mutation is frequently selected by nevirapine and also leads to resistance against other NNRTIs.[2][3]

Comparative Efficacy Against NNRTI-Resistant Strains

The following tables summarize the in vitro activity of this compound and other NNRTIs against wild-type HIV-1 and various NNRTI-resistant mutants. The data is presented as the 50% inhibitory concentration (IC50) or as fold change (FC) in IC50 relative to the wild-type strain. A higher IC50 or fold change value indicates reduced susceptibility to the drug.

Table 1: Comparative Activity of First-Generation NNRTIs Against Resistant HIV-1 Strains

Virus StrainThis compound (FC)Nevirapine (FC)Efavirenz (FC)
Wild-Type 1.01.01.0
K103N >100>100~25-50
Y181C >100>50-100~2
K103N + Y181C >100>100High

Data compiled from multiple sources. Fold change values are approximate and can vary depending on the specific assay and cell type used.

Table 2: Comparative Activity of Newer Generation NNRTIs Against Resistant HIV-1 Strains

Virus StrainEtravirine (FC)Rilpivirine (FC)Doravirine (FC)
Wild-Type 1.01.01.0
K103N ~1-3~1-2~1.4
Y181C ~2-5~3~1.8
K103N + Y181C ~3-15High~4.9
G190A ~1-3~1-2<2

Data compiled from multiple sources.[4][5][6][7][8] Fold change values are approximate and can vary depending on the specific assay and cell type used.

As the data indicates, this compound and other first-generation NNRTIs exhibit significantly reduced activity against strains with common resistance mutations like K103N and Y181C. In contrast, newer generation NNRTIs such as Etravirine, Rilpivirine, and Doravirine were specifically designed to be more resilient to these mutations and generally retain better activity.[4][6][7][8][9][10] Doravirine, in particular, shows a favorable resistance profile against the K103N and Y181C mutations.[5][9][11]

Experimental Protocols

The data presented in this guide is primarily derived from phenotypic drug susceptibility assays using recombinant viruses. The general methodology for these assays is outlined below.

Recombinant Virus Assay for Phenotypic Drug Susceptibility

This assay measures the ability of a virus to replicate in the presence of a drug. To assess the resistance of clinical HIV isolates, the patient's viral RNA is used to create recombinant viruses that are then tested in a cell culture system.

Workflow:

G A 1. Isolate Viral RNA from patient plasma B 2. Reverse Transcription and PCR Amplification of the Reverse Transcriptase (RT) gene A->B C 3. Co-transfection of Mammalian Cells with PCR product and an RT-deleted HIV-1 proviral DNA clone containing a reporter gene (e.g., Luciferase) B->C D 4. Homologous Recombination in cells to generate infectious recombinant virus C->D E 5. Harvest Recombinant Virus D->E F 6. Infect Target Cells in the presence of serial dilutions of NNRTIs (this compound, etc.) E->F G 7. Measure Reporter Gene Activity (e.g., Luciferase expression) after 48-72 hours F->G H 8. Calculate IC50 Values (drug concentration that inhibits viral replication by 50%) G->H

Figure 1: Workflow of a Recombinant Virus Assay.

Detailed Steps:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample using commercially available kits.

  • RT Gene Amplification: The region of the pol gene encoding the reverse transcriptase is amplified using reverse transcription-polymerase chain reaction (RT-PCR). This creates a pool of RT gene variants representative of the viral population in the patient.

  • Generation of Recombinant Virus: The amplified RT gene fragment is co-transfected into a suitable mammalian cell line (e.g., HEK293T) along with a linearized HIV-1 proviral DNA vector that has its own RT gene deleted. This vector typically contains a reporter gene, such as luciferase or green fluorescent protein (GFP), to allow for easy quantification of viral replication. Through homologous recombination within the transfected cells, the patient-derived RT gene is inserted into the proviral DNA, resulting in the production of infectious recombinant viruses.[12][13][14]

  • Drug Susceptibility Testing: The harvested recombinant virus is used to infect target cells (e.g., MT-4 cells or TZM-bl cells) in the presence of serial dilutions of the antiretroviral drugs being tested.

  • Quantification of Viral Replication: After a set incubation period (typically 2-3 days), the level of viral replication is quantified by measuring the expression of the reporter gene. For example, if a luciferase reporter is used, a substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The reporter gene signal is plotted against the drug concentration, and the IC50 value is calculated. The fold change in resistance is determined by dividing the IC50 of the patient-derived virus by the IC50 of a drug-sensitive wild-type control virus.

Mechanism of NNRTI Action and Resistance

The following diagram illustrates the mechanism of action of NNRTIs and how resistance mutations can interfere with their binding.

G cluster_0 Wild-Type HIV-1 Reverse Transcriptase cluster_1 NNRTI-Resistant HIV-1 Reverse Transcriptase WT_RT Reverse Transcriptase (p66 subunit) NNRTI_Pocket NNRTI Binding Pocket (hydrophobic) Inhibition Inhibition of DNA Synthesis NNRTI_Pocket->Inhibition Induces conformational change NNRTI This compound NNRTI->NNRTI_Pocket Binds to Resistant_RT Reverse Transcriptase with K103N/Y181C mutation Altered_Pocket Altered NNRTI Binding Pocket No_Inhibition Continued DNA Synthesis Altered_Pocket->No_Inhibition Loviride_Res This compound Loviride_Res->Altered_Pocket Reduced binding affinity

Figure 2: Mechanism of this compound Action and Resistance.

Conclusion

The emergence of drug resistance is a major challenge in HIV-1 therapy. The data clearly demonstrates that while this compound can be effective against wild-type HIV-1, its efficacy is severely compromised by common NNRTI resistance mutations. Newer generation NNRTIs, such as Etravirine, Rilpivirine, and Doravirine, offer significant advantages in this regard, retaining activity against many of the viral strains that are resistant to first-generation agents. For drug development professionals, these findings underscore the importance of designing NNRTIs with a higher genetic barrier to resistance and the ability to accommodate mutations within the binding pocket. For researchers, the continued surveillance of NNRTI resistance patterns and the development of novel inhibitors that can overcome existing resistance mechanisms remain critical areas of investigation.

References

Loviride's Mechanism of Action: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Loviride's performance with other non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Introduction to this compound and its Mechanism of Action

This compound is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1] Like other drugs in its class, this compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[2] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, approximately 10 Å away from the enzyme's catalytic site.[3][4] This binding induces a conformational change in the enzyme, which ultimately slows the rate of viral RNA conversion into DNA, a process essential for HIV replication.[5] Although showing initial promise, this compound did not receive marketing approval due to insufficient potency.[1]

A significant challenge in the clinical use of NNRTIs is the rapid development of drug resistance. For this compound, the most common resistance-associated mutation is K103N in the reverse transcriptase gene.[1][2][6] This single amino acid substitution can confer broad cross-resistance to other first-generation NNRTIs, such as nevirapine and efavirenz.[1] The Y181C mutation is another key substitution that results in high-level resistance to this compound.[2]

Comparative Performance of this compound

The efficacy of this compound and its counterparts has been evaluated through phenotypic assays that measure the concentration of the drug required to inhibit viral replication by 50% (IC50). Lower IC50 values indicate greater potency. The following tables summarize the in vitro activity of this compound and other NNRTIs against wild-type HIV-1 and common NNRTI-resistant strains.

DrugWild-Type HIV-1 IC50 (µM)
This compound0.0165 - 0.065[6]
Nevirapine0.021 - 0.023[6]
Delavirdine1.32 - 1.61[6]
Efavirenz0.0021 - 0.0023[6]
HBY-0970.0027[6]
Tivirapine0.016 - 0.042[6]

Table 1: Comparative IC50 Values of NNRTIs against Wild-Type HIV-1. This table showcases the baseline potency of various NNRTIs.

DrugFold Resistance (K103N Mutant)Fold Resistance (Y181C Mutant)
This compoundHigh560[6]
NevirapineHigh-
DelavirdineHigh39.2[6]
EfavirenzLow0.8[6]
HBY-097-2.6[6]
Tivirapine-4[6]

Table 2: Cross-Resistance Profile of NNRTIs against Key Resistant Mutants. This table highlights the impact of common resistance mutations on the efficacy of different NNRTIs. "High" indicates significant resistance as reported in the source, without a specific fold-change value.

Experimental Protocols

The validation of this compound's mechanism and resistance profile relies on established experimental methodologies.

Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

This assay directly measures the ability of a virus to replicate in the presence of an antiretroviral drug.

  • Viral RNA Extraction and RT Gene Amplification: Viral RNA is extracted from patient plasma samples. The reverse transcriptase (RT) gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Generation of Recombinant Viruses: The amplified patient-derived RT gene is inserted into a proviral DNA clone of HIV-1 from which the corresponding RT sequence has been deleted.

  • Virus Production: The recombinant proviral DNA is transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles containing the patient's RT.

  • Drug Susceptibility Testing: The recombinant virus is used to infect target cells (e.g., MT-4 cells) in the presence of serial dilutions of the NNRTI being tested (e.g., this compound, Nevirapine).

  • Measurement of Viral Replication: After a set incubation period, viral replication is quantified by measuring a reporter gene activity (e.g., luciferase) or by assessing virus-induced cytopathic effects.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of replication inhibition against the drug concentration.

Genotypic Resistance Assay

This assay identifies mutations in the viral genome known to be associated with drug resistance.

  • Viral RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from plasma and the RT gene is amplified.

  • DNA Sequencing: The amplified RT gene product is sequenced using standard DNA sequencing methods (e.g., Sanger sequencing or next-generation sequencing).

  • Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify any amino acid substitutions.

  • Resistance Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various drugs.

Visualizing the Mechanism and Experimental Workflow

NNRTI Mechanism of Action

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Polymerase_Active_Site Polymerase Active Site Proviral_DNA Proviral DNA Polymerase_Active_Site->Proviral_DNA Synthesizes NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->Polymerase_Active_Site Induces Conformational Change & Inhibits Polymerization dNTPs dNTPs dNTPs->Polymerase_Active_Site Binds Viral_RNA Viral RNA Template Viral_RNA->Polymerase_Active_Site Binds This compound This compound (NNRTI) This compound->NNIBP Binds

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Workflow for HIV Drug Resistance Testing

HIV_Drug_Resistance_Workflow cluster_sample Patient Sample cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Plasma Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Patient_Plasma->Viral_RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene Viral_RNA_Extraction->RT_PCR DNA_Sequencing DNA Sequencing RT_PCR->DNA_Sequencing Recombinant_Virus Generation of Recombinant Virus RT_PCR->Recombinant_Virus Sequence_Analysis Sequence Analysis vs. Wild-Type Reference DNA_Sequencing->Sequence_Analysis Resistance_Prediction Resistance Prediction (Mutation Database) Sequence_Analysis->Resistance_Prediction Drug_Susceptibility Drug Susceptibility Assay Recombinant_Virus->Drug_Susceptibility IC50_Determination IC50 Determination Drug_Susceptibility->IC50_Determination

Caption: Workflow for genotypic and phenotypic HIV drug resistance testing.

Logical Relationship of K103N Resistance

K103N_Resistance WT_RT Wild-Type RT (K103) Binding_Pocket_Open Binding Pocket Accessible WT_RT->Binding_Pocket_Open Mutant_RT Mutant RT (N103) Binding_Pocket_Closed Binding Pocket Entry Partially Blocked Mutant_RT->Binding_Pocket_Closed NNRTI NNRTI (e.g., this compound) NNRTI->Binding_Pocket_Open Binds NNRTI->Binding_Pocket_Closed Binding Impeded Inhibition Effective Inhibition Binding_Pocket_Open->Inhibition Resistance Drug Resistance Binding_Pocket_Closed->Resistance

Caption: The K103N mutation hinders NNRTI binding, leading to resistance.

References

Comparative Analysis of Loviride-Induced HIV-1 Reverse Transcriptase Mutations: K103N and Y181C

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Antiviral Drug Development

The emergence of drug-resistant mutations is a primary challenge in the long-term efficacy of antiretroviral therapy. Loviride, an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrated this principle clearly during its clinical trials. Although it did not receive marketing approval due to insufficient potency, its use led to the selection of key resistance mutations in the HIV-1 reverse transcriptase (RT) enzyme, notably K103N and Y181C.[1] This guide provides a comparative analysis of these two critical mutations, offering quantitative data on their impact on NNRTI susceptibility, detailed experimental methodologies for their study, and visual representations of the underlying molecular mechanisms and workflows.

Mechanism of NNRTI Action and Resistance

Non-nucleoside reverse transcriptase inhibitors are allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[2][3][4] This binding induces a conformational change in the enzyme, restricting its flexibility and inhibiting the conversion of viral RNA to DNA.[4][5]

The K103N and Y181C mutations confer resistance through distinct but effective mechanisms that disrupt the binding of NNRTIs to this pocket.

  • K103N (Lysine to Asparagine at codon 103): This is one of the most prevalent NNRTI-resistant mutations.[2][6] The resistance mechanism is subtle; instead of causing a direct steric clash, the asparagine at position 103 forms a new hydrogen bond network with the side-chain of another residue, Tyr188.[3][7] This interaction stabilizes the unbound, "closed" conformation of the binding pocket, which significantly reduces the ability of NNRTIs to access and bind to the enzyme.[7] This mechanism explains its broad cross-resistance to many first-generation NNRTIs.[7]

  • Y181C (Tyrosine to Cysteine at codon 181): This mutation directly impacts the NNRTI binding pocket. The bulky tyrosine residue at position 181 provides a critical aromatic π-π stacking interaction with the aromatic rings of many NNRTIs.[2] Replacing it with the much smaller cysteine residue eliminates this crucial interaction.[2] Furthermore, the Y181C mutation can introduce a steric hindrance that physically obstructs the binding of certain NNRTIs.[2]

cluster_WT Wild-Type HIV-1 RT cluster_Mutant Mutant HIV-1 RT WT_RT HIV-1 RT NNIBP NNRTI Binding Pocket (Accessible) WT_RT->NNIBP Contains Inhibition RT Inhibition & Viral Replication Blocked NNIBP->Inhibition Leads to This compound This compound (NNRTI) This compound->NNIBP Binds to Mutated_NNIBP Altered NNIBP (Binding Impaired) This compound->Mutated_NNIBP Binding Reduced Mutant_RT Mutant RT (K103N or Y181C) Mutant_RT->Mutated_NNIBP Contains Resistance Drug Resistance & Viral Replication Continues Mutated_NNIBP->Resistance Leads to cluster_prep Virus Preparation cluster_assay Susceptibility Assay cluster_analysis Data Analysis SDM 1. Site-Directed Mutagenesis (Introduce K103N or Y181C) Seq 2. Sequence Verification SDM->Seq Transfect 3. Co-transfection of 293T cells (Vector + VSV-G) Seq->Transfect Harvest 4. Harvest & Quantify Recombinant Virus Transfect->Harvest AddVirus 7. Infect Cells with Virus (WT or Mutant) Harvest->AddVirus Plate 5. Plate Target Cells (e.g., TZM-bl) AddDrug 6. Add Serial Dilutions of NNRTIs Plate->AddDrug AddDrug->AddVirus Incubate 8. Incubate for 48h AddVirus->Incubate Measure 9. Measure Reporter Gene (e.g., Luciferase) Incubate->Measure CalcIC50 10. Calculate IC50 Values Measure->CalcIC50 CalcFC 11. Determine Fold-Change (IC50 Mutant / IC50 WT) CalcIC50->CalcFC

References

Safety Operating Guide

Navigating the Safe Disposal of Loviride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Pharmaceutical Waste Management

The disposal of pharmaceutical waste is a regulated process designed to prevent environmental contamination and potential harm to public health.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[3][4] Therefore, a structured approach to waste management is essential.

Key considerations for the disposal of Loviride and other pharmaceutical compounds include:

  • Segregation: Pharmaceutical waste must be separated from general waste.[1] It is crucial to distinguish between hazardous and non-hazardous waste streams.[1]

  • Labeling and Containment: All waste containers must be clearly labeled with their contents to ensure proper handling and disposal.[1]

  • Use of Certified Waste Handlers: The final disposal of chemical and pharmaceutical waste should be carried out by licensed and certified waste management companies.[5] These companies are equipped to handle and treat chemical waste in accordance with regulatory standards, often through incineration.[1][6]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory environment. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Unused or Expired this compound Powder:

  • Do not dispose of solid this compound powder in the regular trash or wash it down the sink.

  • Package the unwanted this compound in its original container or a new, securely sealed container made of a compatible material.

  • Label the container clearly as "Hazardous Waste" or "Chemical Waste for Disposal" and include the name "this compound" and the approximate quantity.

  • Store the labeled container in a designated, secure area for chemical waste accumulation, away from incompatible materials.

  • Arrange for pickup by a certified chemical waste disposal company.

2. Contaminated Materials:

  • Items such as personal protective equipment (PPE) (e.g., gloves), absorbent pads, and labware that have come into direct contact with this compound should be considered contaminated waste.[1]

  • Segregate these materials into a designated, clearly labeled hazardous waste container. A common practice is to use a yellow-lidded bin for items contaminated with chemical residues.[1]

  • Do not mix these materials with general laboratory trash.

  • The container should be sealed and disposed of through a certified waste management service.

3. Empty this compound Containers:

  • Even if a container appears empty, it may still contain residual amounts of the chemical.

  • Rinse the empty container with a suitable solvent (e.g., DMSO, as this compound is soluble in it) three times. The resulting solvent rinse should be collected and disposed of as liquid chemical waste.

  • After triple-rinsing, deface or remove the original label to prevent any misunderstanding.[7][8]

  • The cleaned and defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material and local regulations.

4. Solutions Containing this compound:

  • Solutions of this compound, such as those prepared in DMSO for experimental use, must be disposed of as liquid chemical waste.

  • Collect all waste solutions in a designated, properly labeled, and sealed waste container. The label should indicate the contents, including the solvent and the dissolved compound.

  • Store the liquid waste container in a secondary containment tray to prevent spills.

  • Arrange for disposal through a certified hazardous waste management company.

Regulatory Oversight

In the United States, several federal agencies regulate the disposal of pharmaceutical waste. The primary governing body is the Environmental Protection Agency (EPA), which sets guidelines under the Resource Conservation and Recovery Act (RCRA).[2] Other agencies, such as the Drug Enforcement Administration (DEA) for controlled substances and the Occupational Safety and Health Administration (OSHA) for worker safety, also play a role.[3] It is imperative that laboratories comply with all applicable federal, state, and local regulations.

Regulatory Body Area of Oversight Relevance to this compound Disposal
EPA Hazardous waste managementSets the primary standards for the identification, handling, and disposal of chemical waste.
OSHA Worker safetyMandates safe handling procedures and personal protective equipment to protect laboratory personnel.
State/Local Agencies Environmental and health regulationsMay have more stringent requirements for waste disposal than federal regulations.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.

Loviride_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_processing Processing cluster_disposal Final Disposal Waste This compound Waste (Unused, Contaminated, Empty Containers) Solid Solid Waste (Unused Powder, Contaminated PPE) Waste->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Liquid Empty Empty Containers Waste->Empty Container Package Package & Label as Chemical Waste Solid->Package Collect Collect in Labeled Waste Container Liquid->Collect Rinse Triple-Rinse Empty->Rinse Certified Certified Waste Handler Package->Certified Collect->Certified Rinse->Collect Collect Rinsate Deface Deface Label Rinse->Deface Recycle Recycle/Trash Deface->Recycle

A workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.